OX2R-IN-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H30F3N3O3S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C24H30F3N3O3S/c25-24(26,27)34(31,32)29-22-13-15-30(23-8-4-5-14-28-23)16-20(22)17-33-21-11-9-19(10-12-21)18-6-2-1-3-7-18/h1-8,14,19-22,29H,9-13,15-17H2/t19?,20-,21?,22-/m0/s1 |
InChIキー |
WEGZLCKTXKCECV-XLCOUGHXSA-N |
異性体SMILES |
C1CN(C[C@H]([C@H]1NS(=O)(=O)C(F)(F)F)COC2CCC(CC2)C3=CC=CC=C3)C4=CC=CC=N4 |
正規SMILES |
C1CC(CCC1C2=CC=CC=C2)OCC3CN(CCC3NS(=O)(=O)C(F)(F)F)C4=CC=CC=N4 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of OX2R-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
OX2R-IN-3, also identified as Compound 53, is a potent and orally active agonist for the Orexin 2 Receptor (OX2R), a G-protein-coupled receptor (GPCR) critically involved in the regulation of sleep-wake cycles, energy homeostasis, and other physiological processes. This document provides a comprehensive overview of the mechanism of action for OX2R agonists, with specific available data for this compound. It details the downstream signaling cascades initiated by OX2R activation, presents quantitative data, outlines general experimental protocols relevant to its characterization, and includes visualizations of the key signaling pathways.
Introduction to this compound
This compound is a small molecule agonist that selectively targets the Orexin 2 Receptor.[1] As an agonist, it mimics the action of the endogenous neuropeptides, Orexin-A and Orexin-B, which are produced in the lateral hypothalamus and play a pivotal role in promoting wakefulness.[2][3][4] The development of selective OX2R agonists like this compound is a key area of research for potential therapeutic applications in sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy.[3][5]
Quantitative Data for this compound
The publicly available quantitative data for this compound is limited. The following table summarizes the known potency and in vivo efficacy of the compound.
| Parameter | Value | Species/Assay Conditions |
| Potency (EC₅₀) | < 100 nM | In vitro assay |
| In Vivo Efficacy | 105.00% increase in mean cortical activation time | Sprague-Dawley (SD) rats |
| Dosage (In Vivo) | 3 mg/kg (single dose, P.O.) | Sprague-Dawley (SD) rats |
Table 1: Summary of Quantitative Data for this compound.[1]
Core Mechanism of Action: OX2R Signaling
The Orexin 2 Receptor is a class A GPCR that can couple to multiple G-protein subtypes, primarily Gq/11, Gi/o, and Gs, leading to the activation of distinct downstream signaling pathways.[3][6][7][8][9] The specific G-protein coupling can be cell-type dependent and may even be influenced by the specific agonist bound to the receptor.[6][7]
Gq/11-Mediated Pathway
Activation of the Gq/11 pathway is a hallmark of orexin receptor signaling.[6][7][8] This cascade is centrally involved in the excitatory effects of orexins on neurons.
-
Receptor Activation: this compound binds to OX2R, inducing a conformational change that activates the associated Gq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6][8]
-
PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).[6]
-
Downstream Effects: Activated PKC phosphorylates numerous target proteins, leading to the activation of downstream kinase cascades, including the ERK1/2 pathway.[6][10]
Gs-Mediated Pathway
The coupling of OX2R to Gs proteins stimulates the adenylyl cyclase pathway.
-
AC Activation: The activated Gαs subunit binds to and activates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.
-
Downstream Effects: PKA phosphorylates various cellular substrates, including transcription factors and ion channels, and can also contribute to ERK1/2 activation.[10]
Gi/o-Mediated Pathway
Coupling to Gi/o proteins typically leads to inhibitory signals.
-
AC Inhibition: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP production.[8]
-
Ion Channel Modulation: The βγ subunits of the Gi/o protein can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
-
MAPK Activation: Paradoxically, Gi signaling can also lead to the activation of the p38-MAPK pathway.[8]
Experimental Protocols
While specific protocols for this compound are not publicly detailed, this section provides generalized methodologies for the key experiments used to characterize such a compound.
In Vitro Potency (EC₅₀) Determination via Calcium Mobilization Assay
This assay measures the concentration of an agonist required to elicit 50% of the maximal response, typically by quantifying the increase in intracellular calcium.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human Orexin 2 Receptor (hOX2R) are cultured to ~90% confluency in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.
-
Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of the compound dilutions.
-
Data Analysis: The increase in fluorescence (indicating intracellular Ca²⁺ mobilization) is measured over time. The maximum fluorescence signal for each concentration is plotted against the log of the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the EC₅₀ value.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OX2R — 3decision [3decision.discngine.com]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of TAK-925: A Representative Selective OX2R Agonist
An In-Depth Technical Guide to the Discovery and Synthesis of a Selective Orexin 2 Receptor (OX2R) Agonist
Executive Summary
The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness.[1] Loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1] Consequently, agonists of the orexin receptors, particularly selective OX2R agonists, represent a promising therapeutic strategy for narcolepsy and other hypersomnia disorders. While the specific compound "OX2R-IN-3" is listed as an orally active OX2R agonist with an EC50 of less than 100 nM, detailed public information regarding its discovery and synthesis is scarce.[2] This guide will, therefore, focus on the well-documented discovery and synthesis of TAK-925, a potent, selective, and brain-penetrant OX2R agonist that has advanced to clinical trials, as a representative example of this class of molecules.
The discovery of TAK-925 was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify novel, non-peptidic OX2R agonists.[3][4]
High-Throughput Screening and Hit Identification
An HTS campaign was conducted to screen a chemical library for compounds that could activate the orexin 2 receptor. The screening assay measured calcium flux in Chinese hamster ovary (CHO) cells engineered to express human OX2R.[3] This functional assay identified a hit compound, a diastereomeric mixture (referred to as compound 2 in the primary literature), which exhibited moderate but full agonistic activity at OX2R with a half-maximal effective concentration (EC50) of 570 nM.[4]
Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies
The initial hit compound was a mixture of stereoisomers. The first step in the optimization process was to synthesize and evaluate all possible diastereomers. This led to the identification of the cis-cis derivative (compound 3) as the most potent isomer, with an EC50 of 270 nM and excellent selectivity over OX1R (EC50 > 100,000 nM).[3][4] This highlighted the critical importance of stereochemistry for OX2R agonism.[3][4]
Further optimization focused on modifying different parts of the lead compound to improve potency and drug-like properties. Key findings from the SAR studies included:
-
Sulfonamide Moiety: Modification of the ethyl group on the sulfonamide to a methyl group maintained activity, while larger alkyl groups decreased potency.[4] N-methylation or replacement of the sulfonamide with an acetamide abolished activity, indicating the secondary sulfonamide is crucial for agonism.[4]
-
Cyclohexane Ring: Substitution on the phenyl ring of the cyclohexane moiety was explored. A para-fluoro substitution was found to significantly enhance OX2R agonist activity.
-
Piperidine Ring: Various modifications to the piperidine ring were investigated to optimize potency and pharmacokinetic properties.
This systematic optimization process, guided by SAR, ultimately led to the discovery of TAK-925 ([methyl (2R,3S)-3-((methylsulfonyl)amino)-2-(((cis-4-phenylcyclohexyl)oxy)methyl)piperidine-1-carboxylate]), which demonstrated high potency, selectivity, and favorable brain penetration.[3][4]
Pharmacological Profile of TAK-925
TAK-925 exhibits a potent and selective agonist profile for the orexin 2 receptor. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of Key Compounds in the Discovery of TAK-925
| Compound | OX2R Agonist Activity (EC50, nM) | OX1R Agonist Activity (EC50, nM) | Selectivity (OX1R/OX2R) |
| Hit Compound 2 (mixture) | 570 | > 30,000 | > 53 |
| Compound 3 (cis-cis isomer) | 270 | > 100,000 | > 370 |
| TAK-925 (Compound 16) | 5.5 | > 10,000 | > 1800 |
Data sourced from Yukitake et al., 2022.[3]
Table 2: In Vivo Pharmacological Effects of TAK-925
| Species | Administration Route | Dose | Primary Effect |
| Mice | Subcutaneous | 1 mg/kg | Significantly increased total wakefulness time during the sleep phase |
Data sourced from Yukitake et al., 2022.[3]
Synthesis of TAK-925
The synthesis of TAK-925 involves a multi-step sequence. A generalized synthetic scheme is described below, based on reported methods. For specific details, including reagents and reaction conditions, consulting the primary literature is recommended.
General Synthetic Outline:
-
Preparation of the Piperidine Core: The synthesis typically starts with a suitably protected piperidine derivative. Stereochemistry at the 2 and 3 positions is crucial and is often established through stereoselective reactions or resolution of racemic mixtures.
-
Introduction of the Sulfonamide Group: The amino group at the 3-position of the piperidine ring is reacted with methanesulfonyl chloride to form the key methylsulfonamide moiety.
-
Attachment of the Cyclohexyl Ether Side Chain: The hydroxymethyl group at the 2-position of the piperidine is coupled with a cis-4-phenylcyclohexanol derivative via an ether linkage.
-
Final Carbamate Formation: The secondary amine of the piperidine ring is reacted with methyl chloroformate to install the methyl carbamate group, yielding the final product, TAK-925.
Key Experimental Protocols
The following are detailed methodologies for key experiments performed during the discovery and characterization of TAK-925.
Calcium Flux Assay for Orexin Receptor Agonist Activity
This assay is a functional measure of G-protein coupled receptor (GPCR) activation, as orexin receptors signal through Gq proteins, leading to an increase in intracellular calcium.
-
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R) are used.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Compound Addition: Test compounds, dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations, are added to the wells.
-
Signal Detection: The plates are placed in a Fluorometric Imaging Plate Reader (FLIPR). The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration upon receptor activation.
-
Data Analysis: The fluorescence response is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of the agonist that gives half-maximal response) and Emax (the maximum response compared to a reference agonist like orexin-A).
Visualizations of Pathways and Workflows
The following diagrams illustrate the key processes and pathways involved in the discovery and mechanism of action of selective OX2R agonists.
Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.
Caption: Discovery Workflow for TAK-925.
Caption: Logical Flow of SAR Studies.
References
In-Depth Technical Guide: OX2R-IN-3, a Selective Orexin-2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of OX2R-IN-3 (also referred to as Compound 53), a potent and selective agonist for the orexin-2 receptor (OX2R). Orexin receptors are critical modulators of wakefulness, and selective OX2R agonists are under investigation as potential therapeutic agents for sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy. This document consolidates the available quantitative data on the pharmacological profile of this compound, details the experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule, orally active agonist of the orexin-2 receptor. The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), plays a pivotal role in the regulation of sleep-wake cycles, appetite, and arousal.[1] While orexin-A binds to both OX1R and OX2R with high affinity, orexin-B shows a preference for OX2R.[1] The selective activation of OX2R is a key area of research for developing therapies to promote wakefulness.
This compound has been identified as a potent agonist with an EC50 value of less than 100 nM in in vitro functional assays. Furthermore, in vivo studies in rats have demonstrated its ability to increase cortical activation, indicating its potential as a wake-promoting agent.
Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its in vitro potency and in vivo activity.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Receptor | Value | Assay Type |
| EC50 | Orexin 2 Receptor (OX2R) | < 100 nM | Calcium Mobilization Assay |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Pharmacology of this compound
| Species | Dose | Route of Administration | Effect |
| Rat (Sprague-Dawley) | 3 mg/kg | Oral (P.O.) | 105.00% increase in mean cortical activation time |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro Efficacy: Calcium Mobilization Assay
The potency of this compound as an OX2R agonist is determined by measuring its ability to stimulate intracellular calcium mobilization in a cell line stably expressing the human orexin-2 receptor. A common method for this is the Fluorometric Imaging Plate Reader (FLIPR) assay.
Principle: Activation of the Gq-coupled OX2R by an agonist leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
FLIPR Assay: The cell plate and compound plate are placed in the FLIPR instrument. The instrument measures baseline fluorescence before adding the compound. The test compound is then added to the cells, and the fluorescence intensity is monitored in real-time to measure the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The data are analyzed to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Efficacy: Cortical Activation in Rats
The wake-promoting potential of this compound is assessed by measuring its effect on cortical electrical activity in rats using electroencephalography (EEG).
Principle: The EEG records electrical activity in the brain. A state of wakefulness is characterized by low-amplitude, high-frequency EEG signals, while sleep is characterized by high-amplitude, low-frequency signals. An increase in cortical activation is indicative of a wake-promoting effect.
General Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with EEG and electromyography (EMG) electrodes for chronic recording. After a recovery period, they are habituated to the recording chamber.
-
Drug Administration: On the day of the experiment, this compound is administered orally at a dose of 3 mg/kg. A vehicle control group is also included.
-
EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a specified period following drug administration.
-
Data Analysis: The recorded EEG signals are subjected to quantitative analysis, such as power spectral analysis, to determine the time spent in different sleep-wake states (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep). The mean duration of wakefulness episodes (cortical activation time) is calculated and compared between the drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the orexin-2 receptor and the general workflows of the experimental protocols.
Caption: OX2R Signaling Pathway.
Caption: FLIPR Assay Workflow.
References
Foundational Research on OX2R-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX2R-IN-3, also identified as Compound 53, is a potent and orally active agonist of the Orexin 2 Receptor (OX2R), a G protein-coupled receptor centrally involved in the regulation of sleep-wake cycles, appetite, and other physiological processes.[1] As a selective agonist, this compound holds significant promise for investigating the therapeutic potential of OX2R activation in conditions such as narcolepsy and other disorders characterized by excessive daytime sleepiness. This technical guide provides a comprehensive overview of the foundational research on this compound, including its chemical properties, synthesis, biological activity, and the experimental protocols used for its characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | (S)-N-((3S,4R)-4-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)-1-(pyridin-2-yl)piperidin-3-yl)trifluoromethanesulfonamide |
| Molecular Formula | C24H30F3N3O3S |
| Molecular Weight | 497.57 g/mol |
| CAS Number | 2791360-37-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound is detailed in patent literature (US20220194926 A1). A generalized synthetic scheme is provided below. For a detailed, step-by-step protocol, researchers are directed to the aforementioned patent document.
Experimental Workflow: Synthesis of this compound
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Quantitative Data
This compound is a potent agonist of the Orexin 2 Receptor. Its biological activity has been characterized through various in vitro and in vivo studies.
In Vitro Activity
| Assay Type | Parameter | Value | Cell Line |
| Functional Agonism | EC50 | < 100 nM | CHO-K1 cells expressing human OX2R |
In Vivo Activity
| Animal Model | Administration | Dose | Effect |
| Sprague-Dawley (SD) Rats | Oral (P.O.), single dose | 3 mg/kg | 105.00% increase in mean cortical activation time[1] |
Signaling Pathways
The Orexin 2 Receptor is known to couple to multiple G proteins, including Gq, Gi, and Gs, leading to the activation of various downstream signaling cascades. The agonistic activity of this compound is expected to trigger these pathways.
Signaling Pathway: OX2R Activation
References
An In-depth Technical Guide on Selective Orexin-2 Receptor (OX2R) Antagonism
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and stress responses. Dysregulation of this system is implicated in various neurological and psychiatric disorders, including insomnia and major depressive disorder (MDD). Selective antagonism of the orexin-2 receptor (OX2R) has emerged as a promising therapeutic strategy. This whitepaper provides a comprehensive technical overview of selective OX2R antagonism, using the investigational compound seltorexant as a primary example due to the lack of public information on "OX2R-IN-3". It details the underlying signaling mechanisms, presents key quantitative data, outlines experimental protocols for antagonist characterization, and visualizes the core biological and experimental pathways.
The Orexin System and Signaling Pathways
The orexin system consists of two G protein-coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R), and two neuropeptide ligands, orexin-A and orexin-B.[1] These neuropeptides are produced by a specific cluster of neurons in the lateral hypothalamus.[2] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.[3]
Activation of orexin receptors triggers a complex and diverse array of intracellular signaling cascades.[1] The primary signaling pathway involves coupling to G-proteins, including Gq/11, Gi/o, and Gs.[4][5]
-
Gq/11 Pathway: This is considered a hallmark of orexin action.[5] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[6][7] This is often followed by an influx of extracellular calcium.[1][7]
-
Gi/o Pathway: Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4]
-
Gs Pathway: Conversely, coupling to Gs proteins can stimulate adenylyl cyclase, leading to an increase in cAMP.[4]
These initial signaling events activate various downstream effectors, including protein kinases (e.g., PKC, PKA), ion channels, and other signaling molecules, ultimately modulating neuronal excitability and neurotransmitter release.[5][6] The specific signaling outcome is context-dependent, varying by cell type and the specific receptor subtype activated.[1]
Signaling Pathway Diagram
Seltorexant: A Selective OX2R Antagonist
Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, potent, and highly selective OX2R antagonist.[8] It is being developed for the adjunctive treatment of major depressive disorder (MDD) with insomnia symptoms.[9][10] By selectively blocking OX2R, seltorexant is thought to normalize hyperarousal states that contribute to both depression and insomnia.[8][11]
Quantitative Data for Seltorexant
The following tables summarize the key in vitro binding affinities and pharmacokinetic properties of seltorexant.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Species | pKi | Selectivity (over OX1R) | Reference(s) |
|---|---|---|---|---|
| OX2R | Human | 8.0 | - | [8][12] |
| OX2R | Rat | 8.1 | - | [12] |
| OX1R | Human | 6.1 | >100-fold |[8] |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| Time to Peak (Tmax) | 0.3 - 1.5 hours | Single oral dose | [13][14] |
| Elimination Half-life (t1/2) | 2 - 3 hours | Single oral dose | [8][13] |
| Metabolism | CYP3A4 | - | [8][13] |
| Absorption | Rapid | - |[13][14] |
Experimental Protocols for OX2R Antagonist Characterization
The characterization of a selective OX2R antagonist like seltorexant involves a series of in vitro and in vivo experiments to determine its potency, selectivity, functional activity, and physiological effects.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for OX1R and OX2R.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human OX1R or OX2R.[15]
-
Assay Buffer: A typical buffer consists of 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, and 0.5 mM EDTA, at pH 7.4.[15]
-
Radioligand: A radiolabeled orexin peptide, such as [125I]Orexin-A, is used at a concentration near its Kd value (e.g., 0.1 nM).[15]
-
Competition Binding: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound.
-
Non-specific Binding: This is determined in the presence of a high concentration of a known, non-radiolabeled orexin receptor antagonist (e.g., 1 µM SB-334867 for OX1R).[15]
-
Incubation: The mixture is incubated for a set time (e.g., 60 minutes) at a specific temperature (e.g., 25°C).[15]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer.[15]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.[15]
-
Data Analysis: Competition binding data are analyzed using non-linear regression to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
Objective: To measure the functional antagonist activity of the test compound by assessing its ability to block orexin-A-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: CHO cells stably expressing human OX2R are seeded into 96-well, black, clear-bottom plates.[3]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4.[3][16]
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the test compound for a specified period (e.g., 5 to 120 minutes).[3][16]
-
Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the receptor.[16]
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using an instrument like the Fluorometric Imaging Plate Reader (FLIPR).[7] The peak fluorescence response is recorded.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is measured. IC50 values are determined by plotting the percent inhibition against the log concentration of the antagonist. The apparent Kb can be calculated from the IC50 using the generalized Cheng-Prusoff equation.[16]
In Vivo Polysomnography (PSG) in Animal Models
Objective: To assess the sleep-promoting effects of the compound in vivo.
Methodology:
-
Surgical Implantation: Animals are surgically implanted with electrodes to record electroencephalography (EEG) and electromyography (EMG) for sleep staging.
-
Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers and procedures.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) at different doses, typically at the beginning of the animal's active phase (dark cycle).[2]
-
PSG Recording: EEG and EMG signals are continuously recorded for a defined period (e.g., 6-12 hours) post-dosing.
-
Sleep Scoring: The recorded data is scored into different sleep-wake states (e.g., wakefulness, non-REM sleep, REM sleep) based on the EEG and EMG patterns.
-
Data Analysis: Key sleep parameters are quantified, including latency to persistent sleep, total sleep time, and wake after sleep onset (WASO).[2][12] The effects of the compound are compared to the vehicle control group.
Experimental Workflow Diagram
Therapeutic Rationale and Clinical Development
The overactivation of the orexin system is thought to cause hyperarousal, which can manifest as insomnia and contribute to the pathophysiology of depression.[9] Selective OX2R antagonists like seltorexant aim to reduce this excitatory drive, thereby improving both sleep and mood symptoms.[8][9]
Clinical trials have investigated seltorexant as an adjunctive therapy for patients with MDD who have an inadequate response to standard antidepressants and also suffer from insomnia.[17] Positive results from a pivotal Phase 3 study (MDD3001) showed that seltorexant met all primary and secondary endpoints, demonstrating a statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbances.[9][10][18] The compound was also found to be safe and well-tolerated.[9][10]
Conclusion
Selective antagonism of the OX2R represents a novel and targeted approach for treating disorders characterized by hyperarousal, such as major depressive disorder with co-morbid insomnia. The investigational drug seltorexant exemplifies this strategy, with a pharmacological profile characterized by high potency and selectivity for OX2R, rapid absorption, and a short half-life. Preclinical and clinical data suggest that by modulating the orexin system, selective OX2R antagonists can effectively improve both depressive and sleep-related symptoms. The detailed experimental protocols provided herein offer a roadmap for the identification and characterization of future compounds targeting this important signaling system.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seltorexant|Selective OX2R Antagonist|RUO [benchchem.com]
- 9. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 10. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 11. What is Seltorexant used for? [synapse.patsnap.com]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Seltorexant - Wikipedia [en.wikipedia.org]
- 14. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. hcplive.com [hcplive.com]
Preclinical Profile of OX2R-IN-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OX2R-IN-3, also identified as Compound 53, is a potent and orally active agonist of the Orexin 2 Receptor (OX2R), a key regulator of wakefulness and arousal in the central nervous system. This document provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological activity and in vivo efficacy. The limited publicly available data suggests its potential as a therapeutic agent for disorders characterized by excessive sleepiness, such as narcolepsy. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development, summarizing the current state of knowledge on this compound and providing context for its mechanism of action.
Introduction to this compound
This compound is a small molecule agonist that selectively targets the Orexin 2 Receptor. The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), plays a critical role in the regulation of sleep-wake cycles, appetite, and reward pathways.[1] OX2R, in particular, is a primary mediator of the wake-promoting effects of orexins.[1] Agonism of OX2R is therefore a promising therapeutic strategy for conditions associated with hypersomnia.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive preclinical data for this compound is not extensively published in peer-reviewed literature. The information presented here is compiled from publicly available sources, primarily from chemical suppliers and patent literature.
Table 1: In Vitro Pharmacology
| Parameter | Value | Species | Assay Type | Reference |
| EC50 at OX2R | < 100 nM | Not Specified | Not Specified | [2] |
| Selectivity for OX2R vs. OX1R | Not Available | Not Specified | Not Specified |
Table 2: In Vivo Efficacy
| Model | Species | Route of Administration | Dose | Endpoint | Result | Reference |
| Cortical Activation | Sprague-Dawley Rat | Oral (P.O.), single dose | 3 mg/kg | Mean Cortical Activation Time | 105.00% increase | [2] |
Table 3: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C24H30F3N3O3S | [2] |
| Molecular Weight | 497.57 g/mol | [2] |
| CAS Number | 2791360-37-5 | [2] |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not publicly available. The following are representative, generalized protocols for the types of assays typically used to characterize a novel OX2R agonist.
In Vitro: Orexin Receptor Activation Assay (Calcium Mobilization)
This assay is a common method to determine the potency of a compound at Gq-coupled receptors like OX2R.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the human Orexin 2 Receptor. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). After establishing a stable baseline fluorescence reading, serial dilutions of this compound are added to the wells.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence signal is plotted against the compound concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo: Cortical Activation in Rats
This protocol describes a general method to assess the wake-promoting effects of a compound using electroencephalography (EEG).
-
Animal Preparation: Adult male Sprague-Dawley rats are surgically implanted with EEG and electromyography (EMG) electrodes for sleep-wake recording. After a recovery period, animals are habituated to the recording chambers.
-
Drug Administration: On the day of the experiment, this compound is formulated in an appropriate vehicle and administered orally (p.o.) at the desired dose (e.g., 3 mg/kg). A vehicle control group is also included.
-
EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 24 hours) post-dosing.
-
Data Analysis: The recorded data is scored into different sleep-wake states (wakefulness, NREM sleep, REM sleep). The total time spent in each state and the duration of wake bouts are calculated. The "mean cortical activation time" would be derived from the analysis of the wakefulness periods.
Signaling Pathways and Experimental Workflows
OX2R Signaling Pathway
The Orexin 2 Receptor is a G protein-coupled receptor that primarily couples to Gq and Gs proteins. Agonist binding initiates a cascade of intracellular events leading to neuronal excitation.
Caption: Simplified OX2R signaling pathway initiated by an agonist.
Preclinical Drug Discovery Workflow for an OX2R Agonist
The following diagram illustrates a typical workflow for the preclinical development of a novel OX2R agonist.
Caption: A generalized preclinical discovery workflow for an OX2R agonist.
Conclusion
This compound is a potent agonist of the Orexin 2 Receptor with demonstrated in vivo activity in a rat model of cortical activation. The currently available data, though limited, supports its potential as a wake-promoting agent. Further detailed preclinical studies, including a comprehensive selectivity profile, pharmacokinetic characterization in multiple species, and evaluation in various models of sleep disorders, are necessary to fully elucidate its therapeutic potential. This document serves as a foundational guide to the existing knowledge on this compound for the scientific and drug development community.
References
The Role of OX2R-IN-3 and Other Orexin 2 Receptor Agonists in Narcolepsy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, stems from the loss of orexin-producing neurons in the hypothalamus.[1] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of wakefulness.[2][3] The discovery of this system's role in narcolepsy has paved the way for the development of orexin receptor agonists as a potential therapeutic strategy. This guide provides a technical overview of OX2R-IN-3 and other pivotal OX2R agonists in the context of narcolepsy research, detailing their pharmacological data, experimental evaluation, and the underlying signaling pathways.
This compound: An Orally Active Orexin 2 Receptor Agonist
This compound (also known as Compound 53) is an orally active agonist of the orexin 2 receptor.[4] While detailed public data on this compound is limited, it serves as a key example of the small molecule agonists being investigated for narcolepsy treatment. The primary publicly available data for this compound is summarized below, alongside data from other significant OX2R agonists to provide a comparative landscape.
Quantitative Data of Selected OX2R Agonists
The following tables summarize key quantitative data for this compound and other well-characterized OX2R agonists that have been pivotal in advancing narcolepsy research.
Table 1: In Vitro Potency of OX2R Agonists
| Compound | Target | EC50 | Reference |
| This compound | OX2R | <100 nM | [4] |
| YNT-185 | OX2R | Full agonist | [5] |
| Danavorexton (TAK-925) | OX2R | Selective Agonist | [6][7] |
| TAK-994 | OX2R | Selective Agonist | [3][8] |
| OX2R agonist 3 | OX2R | 339 nM | [9] |
Table 2: In Vivo Efficacy of OX2R Agonists in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Key Finding | Reference |
| This compound | Sprague-Dawley Rats | 3 mg/kg | Oral (P.O.) | 105.00% increase in mean cortical activation time | [4] |
| YNT-185 | Orexin Knockout & Orexin Neuron-Ablated Mice | - | Intraperitoneal & Intracerebroventricular | Suppressed cataplexy-like episodes | [5][10] |
| Danavorexton (TAK-925) | Orexin/ataxin-3 Narcolepsy Mice | ≥1 mg/kg | Subcutaneous (s.c.) | Increased wakefulness, recovered wake fragmentation and cataplexy-like episodes | [6][7] |
| TAK-994 | Cynomolgus Monkeys | 10 mg/kg | Oral | Significantly increased wakefulness time | [8] |
| AL-OXB | Orexin Knockout Mice | 3 nmol | Intracerebroventricular (ICV) | Increased total wake time and wake episode duration | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of OX2R agonists for narcolepsy.
In Vitro Functional Assays (Calcium Mobilization)
-
Cell Culture and Transfection: CHO-K1 or HEK293 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are transiently or stably transfected with a plasmid encoding the human OX2R gene.
-
Calcium Indicator Loading: Cells are plated in 96- or 384-well plates. On the day of the assay, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.
-
Compound Addition and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is measured before the addition of the test compound (e.g., this compound) at various concentrations.
-
Data Analysis: The increase in intracellular calcium concentration upon receptor activation is measured as a change in fluorescence intensity. The EC50 value, representing the concentration of the agonist that gives half-maximal response, is calculated using a four-parameter logistic equation.
In Vivo Assessment of Wakefulness in Rodent Models
-
Animal Models: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons, or orexin knockout mice are commonly used models of narcolepsy.[6][7][11]
-
Surgical Implantation: Mice are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Drug Administration: The test compound (e.g., this compound) is administered via the intended clinical route (e.g., oral gavage) at a specific time, often at the beginning of the dark (active) phase.
-
Data Recording and Analysis: EEG/EMG signals are recorded continuously for a set period (e.g., 24 hours). The recordings are scored into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The total time spent in each state, the number and duration of episodes, and transitions between states are quantified. Cataplexy-like episodes are identified as brief periods of muscle atonia while the EEG indicates wakefulness.[11]
Signaling Pathways and Experimental Workflows
Orexin 2 Receptor (OX2R) Signaling Pathway
The binding of an agonist like this compound to the OX2R, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 and Gi/o signaling cascades.[2][12] This leads to the activation of phospholipase C, resulting in an increase in intracellular calcium and subsequent neuronal depolarization and excitation, promoting wakefulness.
Caption: OX2R agonist signaling cascade promoting wakefulness.
Experimental Workflow for Preclinical Evaluation of an OX2R Agonist
The following diagram illustrates a typical workflow for the preclinical assessment of a novel OX2R agonist for narcolepsy.
Caption: Preclinical workflow for OX2R agonist development.
Conclusion
This compound and other orexin 2 receptor agonists represent a promising, mechanism-based therapeutic approach for narcolepsy. By directly addressing the underlying orexin deficiency, these compounds have demonstrated the potential to restore wakefulness and reduce cataplexy in preclinical models. The methodologies and data presented in this guide offer a framework for the continued research and development of novel OX2R agonists, with the ultimate goal of providing a transformative treatment for individuals with narcolepsy. Further investigation into the long-term efficacy and safety of these compounds is crucial for their successful clinical translation.
References
- 1. Orexin receptor 2 expression in the posterior hypothalamus rescues sleepiness in narcoleptic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 12. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Wakefulness: A Technical Guide to the Therapeutic Potential of OX2R-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of OX2R-IN-3, a potent and orally active agonist of the Orexin 2 Receptor (OX2R). The orexin system is a critical regulator of wakefulness, and its dysfunction is implicated in sleep disorders, most notably narcolepsy. This compound, also identified as Compound 53 in associated patent literature, represents a promising therapeutic agent to address the underlying orexin deficiency in these conditions. This document outlines the available preclinical data, proposes detailed experimental protocols based on established methodologies for this compound class, and visualizes the core biological and experimental frameworks.
Core Data Summary
The following tables summarize the currently available quantitative data for this compound, providing a snapshot of its pharmacological profile.
| Parameter | Value | Assay System | Source |
| Potency (EC50) | < 100 nM | In vitro (Specific assay not detailed) | Commercial Supplier |
Table 1: In Vitro Activity of this compound
| Animal Model | Dose (Oral) | Endpoint | Result | Source |
| Sprague-Dawley Rats | 3 mg/kg (single dose) | Mean Cortical Activation Time | 105.00% Increase | Commercial Supplier |
Table 2: In Vivo Efficacy of this compound
Orexin 2 Receptor (OX2R) Signaling Pathway
Activation of the Orexin 2 Receptor (OX2R) by an agonist like this compound initiates a signaling cascade that promotes neuronal excitation and wakefulness. The diagram below illustrates the key steps in this G-protein coupled receptor (GPCR) pathway.
Caption: OX2R signaling cascade initiated by an agonist.
Experimental Protocols
While the specific experimental details for the generation of the above data for this compound are not publicly available, the following protocols represent standard methodologies for the preclinical evaluation of OX2R agonists.
In Vitro Potency Assessment: Calcium Mobilization Assay
This assay is a common method to determine the potency of a GPCR agonist by measuring the increase in intracellular calcium following receptor activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human Orexin 2 Receptor (hOX2R) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Execution: The dye solution is removed, and the assay buffer is added to the cells. The plate is then placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of the this compound dilutions.
-
Data Acquisition: Fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence signal for each concentration is used to generate a dose-response curve. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using non-linear regression analysis.
In Vivo Efficacy Evaluation: Murine Model of Narcolepsy
The therapeutic potential of an OX2R agonist for narcolepsy is typically assessed in genetic mouse models that recapitulate the key symptoms of the human disease, such as the orexin/ataxin-3 transgenic mouse model, which exhibits progressive loss of orexin neurons.
-
Animal Model: Adult male orexin/ataxin-3 mice and wild-type littermates are used. Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Housing and Acclimation: Mice are individually housed in recording chambers with a controlled light-dark cycle (e.g., 12:12) and allowed to acclimate to the recording cables.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) via gavage at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group is also included.
-
Data Recording: Continuous EEG/EMG recordings are collected for 24 hours post-dosing.
-
Sleep-Wake and Cataplexy Analysis:
-
The recorded data is scored in epochs (e.g., 10 seconds) into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Cataplexy-like episodes are identified by the presence of muscle atonia (low EMG activity) during periods of wakefulness, often triggered by positive emotional stimuli (e.g., introduction of chocolate).
-
-
Data Analysis: Key parameters are quantified and compared between the this compound treated groups and the vehicle control group. These include:
-
Total time spent in wakefulness, NREM, and REM sleep.
-
Number and duration of cataplexy-like episodes.
-
Sleep/wake fragmentation (number of transitions between states).
-
Latency to sleep onset.
-
Preclinical Development Workflow
The evaluation of a novel OX2R agonist like this compound follows a structured preclinical workflow to establish its therapeutic potential and safety profile before advancing to clinical trials.
Caption: A typical preclinical workflow for an OX2R agonist.
Conclusion
This compound is an orally active agonist of the Orexin 2 Receptor with demonstrated in vitro potency and in vivo efficacy in a relevant physiological model of cortical activation. While comprehensive preclinical data is not yet publicly available, the existing information, viewed in the context of the broader field of orexin therapeutics, strongly supports its potential as a treatment for narcolepsy and other disorders of hypersomnolence. Further studies, following the established protocols outlined in this guide, are warranted to fully characterize its efficacy and safety profile and to advance this promising compound towards clinical development.
Methodological & Application
Application Notes and Protocols for OX2R-IN-3 In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for the in vivo evaluation of OX2R-IN-3, a potent and orally active agonist of the Orexin 2 Receptor (OX2R). The protocols outlined below are synthesized from established methodologies for similar OX2R agonists and are intended to serve as a detailed guide for preclinical research.
Introduction
Orexin-A and Orexin-B are neuropeptides that regulate several physiological functions, including wakefulness, feeding behavior, and reward processing, by activating the Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors. OX2R, in particular, plays a critical role in promoting and maintaining wakefulness. Consequently, OX2R agonists like this compound are under investigation as potential therapeutic agents for sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy. This compound has been identified as an orally active OX2R agonist with an EC50 of less than 100 nM.[1]
Mechanism of Action and Signaling Pathway
OX2R is a G-protein coupled receptor (GPCR) that can couple to different G-proteins to initiate downstream signaling cascades. Upon activation by an agonist such as this compound, the receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to neuronal depolarization and increased excitability, promoting a state of wakefulness.
Data Presentation
The following tables summarize quantitative data for various OX2R agonists from in vivo studies, which can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of OX2R Agonists in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Primary Endpoint | Result |
| This compound | Sprague-Dawley Rat | 3 mg/kg (single dose) | Oral (P.O.) | Mean cortical activation time | 105.00% increase[1] |
| YNT-185 | Orexin Knockout Mice | 40 and 60 mg/kg | Intraperitoneal (i.p.) | Latency to first SOREM | Significantly increased[2] |
| YNT-185 | Orexin/Ataxin-3 Mice | 40 mg/kg | Intraperitoneal (i.p.) | Frequency of chocolate-induced SOREMs | Significantly decreased[2] |
| OX-201 | Anesthetized Rats | 1 and 3 mg/kg | Intravenous (i.v.) | Diaphragm burst frequency | Increased[3] |
| OX-201 | Conscious Mice | 3 mg/kg | Oral (P.O.) | Respiratory activity | Increased[3] |
Table 2: Pharmacokinetic Parameters of Selected OX2R Modulators in Rats
| Compound | Administration Route | Dose | Tmax | Bioavailability |
| Almorexant (Antagonist) | Oral (P.O.) | - | - | 8-34%[4] |
| JNJ-42847922 (Antagonist) | Oral (P.O.) | 30 mg/kg | 15 minutes | - |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound.
Protocol 1: Evaluation of Wake-Promoting Effects in a Rat Model
Objective: To assess the efficacy of orally administered this compound in promoting wakefulness in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Electroencephalogram (EEG) and Electromyogram (EMG) recording system
Procedure:
-
Animal Preparation:
-
Surgically implant EEG and EMG electrodes in rats under anesthesia at least one week prior to the experiment to allow for recovery.
-
House rats individually in recording chambers with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimate the animals to the recording cables for at least 3 days before the experiment.
-
-
Drug Preparation:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., based on the 3 mg/kg dose).[1]
-
Vortex the suspension thoroughly before each administration.
-
-
Experimental Design:
-
Use a crossover design where each animal receives both vehicle and this compound on different days, with a washout period of at least 3 days in between.
-
Administer the vehicle or this compound via oral gavage at the beginning of the light (inactive) phase.
-
-
Data Acquisition:
-
Record EEG and EMG data continuously for at least 6 hours post-administration.
-
Score the recordings in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.
-
-
Data Analysis:
-
Calculate the total time spent in each state (wake, NREM, REM) for each hour post-dosing.
-
Analyze the number and duration of wake and sleep bouts.
-
Compare the effects of this compound to the vehicle control using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
References
Application Notes and Protocols for OX2R-IN-3 in Rodent Models of Narcolepsy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, and hypnagogic hallucinations. The primary cause of narcolepsy type 1 is the loss of neurons in the hypothalamus that produce orexins (also known as hypocretins), neuropeptides that play a crucial role in regulating wakefulness. Orexin A and B exert their effects through two G-protein coupled receptors, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). Research has shown that OX2R signaling is pivotal in the maintenance of wakefulness and the suppression of cataplexy.[1][2][3] Consequently, OX2R agonists are a promising therapeutic strategy for treating narcolepsy.
OX2R-IN-3 is an orally active, selective agonist of the orexin 2 receptor (OX2R) with a reported EC50 of less than 100 nM.[4] These application notes provide a comprehensive overview of the use of this compound in rodent models of narcolepsy, including detailed protocols for in vivo efficacy studies and a summary of expected outcomes based on data from analogous selective OX2R agonists.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize representative data from studies on other selective OX2R agonists (e.g., YNT-185, TAK-925, Danavorexton) in rodent models of narcolepsy. This information can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Effects of Selective OX2R Agonists on Wakefulness in Rodent Models of Narcolepsy
| Compound | Species/Model | Dose | Route of Administration | Change in Wakefulness | Citation |
| YNT-185 | Orexin/Ataxin-3 Mice | 40 mg/kg | Intraperitoneal (i.p.) | Significantly increased wakefulness | [5] |
| TAK-925 | Orexin/Ataxin-3 Mice | ≥1 mg/kg | Subcutaneous (s.c.) | Significantly increased wakefulness time | [6] |
| Danavorexton | Orexin/Ataxin-3 Mice | Not Specified | Not Specified | Reduced sleep/wakefulness fragmentation | [7] |
| TAK-994 | Orexin/Ataxin-3 Mice | Not Specified | Oral | Significantly increased wakefulness time | [8] |
| This compound | Sprague-Dawley Rats | 3 mg/kg | Oral (P.O.) | 105.00% increase in mean cortical activation time | [4] |
Table 2: Effects of Selective OX2R Agonists on Cataplexy in Rodent Models of Narcolepsy
| Compound | Species/Model | Dose | Route of Administration | Change in Cataplexy-like Episodes | Citation |
| YNT-185 | Orexin Knockout Mice | 40 and 60 mg/kg | Intraperitoneal (i.p.) | Significantly decreased frequency of SOREMs | [5] |
| TAK-925 | Orexin/Ataxin-3 Mice | ≥1 mg/kg | Subcutaneous (s.c.) | Completely recovered cataplexy-like episodes | [6] |
| Danavorexton | Orexin/Ataxin-3 Mice | Not Specified | Not Specified | Reduced cataplexy-like episodes | [7] |
| TAK-994 | Orexin/Ataxin-3 Mice | Not Specified | Oral | Ameliorated cataplexy-like episodes | [8] |
| [Ala11,D-Leu15]-Orexin-B | Orexin Knockout Mice | 3 nmol | Intracerebroventricular (ICV) | Significantly decreased the number of cataplexy-like states | [3] |
Signaling Pathway
The orexin 2 receptor (OX2R) is a G-protein coupled receptor that can couple to multiple G-protein subtypes, primarily Gq, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades. This pleiotropic signaling underlies the complex role of OX2R in regulating neuronal excitability and wakefulness.
Caption: OX2R signaling cascade upon agonist binding.
Experimental Protocols
The following protocols are generalized from methodologies reported in studies of selective OX2R agonists in rodent models of narcolepsy.[2][3][5][9] Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Rodent Model of Narcolepsy
-
Model: Orexin/ataxin-3 transgenic mice or prepro-orexin knockout (KO) mice are commonly used. These models recapitulate the key features of human narcolepsy, including sleep/wake fragmentation and cataplexy-like episodes.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum, except where specified in protocols.
EEG/EMG Electrode Implantation Surgery
-
Anesthesia: Anesthetize the mouse with isoflurane (1-2% in oxygen) or another appropriate anesthetic.
-
Surgical Procedure:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for EEG screw electrodes over the frontal and parietal cortices.
-
Insert stainless steel screws into the drilled holes, ensuring they contact the dura mater but do not penetrate the brain.
-
For EMG recordings, insert two insulated stainless-steel wires into the nuchal (neck) muscles.
-
Solder the EEG and EMG electrodes to a head-mounted connector.
-
Secure the entire assembly to the skull with dental cement.
-
-
Post-operative Care: Administer analgesics as per veterinary guidelines and allow the animals to recover for at least one week before starting experiments.
EEG/EMG Recording and Analysis
-
Acclimatization: Acclimate the mice to the recording chamber and tether for 2-3 days before data collection.
-
Recording:
-
Connect the mouse's head-mount to a recording cable and commutator to allow free movement.
-
Record EEG and EMG signals continuously for 24 hours to establish a baseline.
-
Administer this compound or vehicle at the desired dose and route.
-
Continue recording for a specified period post-administration to assess the compound's effects.
-
-
Data Analysis:
-
Score the recordings in 10-second epochs as wake, NREM sleep, or REM sleep using sleep analysis software.
-
Analyze parameters such as total time in each state, number and duration of sleep/wake bouts, and sleep latency.
-
Assessment of Cataplexy-like Episodes
-
Induction: Cataplexy-like episodes can be induced or their frequency increased by presenting novel or palatable food, such as chocolate.[3]
-
Scoring: Cataplexy is identified by a sudden loss of muscle tone (EMG atonia) for at least 10 seconds, preceded by at least 40 seconds of wakefulness, and accompanied by a theta-dominant EEG.[9] Video recording is often used to confirm behavioral immobility.
-
Parameters: Quantify the number and duration of cataplexy-like episodes.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent model of narcolepsy.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a promising tool for investigating the therapeutic potential of selective OX2R agonism in narcolepsy and other disorders of hypersomnolence. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies. By carefully characterizing the effects of this compound on sleep/wake architecture and cataplexy in established rodent models, the scientific community can further elucidate the role of the orexin system in sleep regulation and advance the development of novel therapies for narcolepsy.
References
- 1. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 3. academic.oup.com [academic.oup.com]
- 4. C-terminus of OX2R significantly affects downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 9. The development of sleep/wake disruption and cataplexy as hypocretin/orexin neurons degenerate in male vs. female Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OX2R-IN-3 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Orexin 2 Receptor (OX2R) is a G-protein coupled receptor (GPCR) primarily expressed in the brain, where it plays a crucial role in regulating wakefulness, arousal, and sleep. Activation of OX2R by its endogenous ligands, orexin-A and orexin-B, leads to the mobilization of intracellular calcium. This makes calcium mobilization assays a robust method for identifying and characterizing novel OX2R modulators. OX2R-IN-3 has been identified as a potent agonist of the Orexin 2 Receptor.[1] This document provides a detailed protocol for determining the potency and efficacy of this compound by measuring its ability to induce calcium mobilization in cells expressing the human OX2R.
Signaling Pathway
Upon agonist binding, OX2R couples to the Gq subunit of the heterotrimeric G-protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected by fluorescent dyes.
Caption: OX2R agonist-induced calcium signaling pathway.
Data Presentation
The potency of this compound is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). The following table summarizes typical quantitative data obtained from such an assay.
| Parameter | Value | Description |
| Cell Line | CHO-hOX2R | Chinese Hamster Ovary cells stably expressing human Orexin 2 Receptor. |
| Seeding Density | 10,000 - 20,000 cells/well | For a 96-well plate.[2][3] |
| Calcium Indicator | Fluo-4 AM or equivalent | A cell-permeant dye that exhibits a large fluorescence increase upon binding to free Ca²⁺. |
| This compound EC50 | < 100 nM | The concentration of this compound that elicits 50% of the maximal calcium response.[1] |
| Reference Agonist | Orexin-A | A natural high-affinity agonist for both OX1R and OX2R. |
| Orexin-A EC50 (at OX2R) | ~0.20 nM | Provides a positive control and reference for maximal response.[4] |
| Assay Window (S/B) | > 2.5 | Signal-to-background ratio, indicating the robustness of the assay.[5] |
| Z'-factor | > 0.5 | A statistical parameter indicating the quality and reliability of the high-throughput screening assay.[6] |
Experimental Protocols
This protocol describes the measurement of intracellular calcium mobilization in CHO-hOX2R cells in response to this compound using a Fluorescent Imaging Plate Reader (FLIPR).
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human OX2R (CHO-hOX2R).[3]
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[7]
-
Calcium-sensitive dye: FLIPR Calcium 5 Assay Kit (or equivalent, such as Fluo-4 AM).[6]
-
Test Compound: this compound.
-
Control Compounds: Orexin-A (positive control) and a vehicle control (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: FLIPR or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.[7]
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of OX2R-IN-3 on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX2R-IN-3 is an orally active, potent, and selective agonist of the Orexin 2 Receptor (OX2R), with an EC50 value of less than 100 nM.[1] Orexin receptors, including OX1R and OX2R, are G-protein coupled receptors that play a crucial role in regulating a variety of physiological processes such as sleep-wake cycles, feeding behavior, reward systems, and energy homeostasis.[2][3] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, is a key player in promoting wakefulness and arousal.[4] OX2R is particularly implicated in the maintenance of arousal.[5][6][7] This document provides a detailed overview of the anticipated electrophysiological effects of this compound on neurons, based on the known actions of orexins and other selective OX2R agonists. It also includes standardized protocols for investigating these effects.
Mechanism of Action
Activation of OX2R by an agonist like this compound is expected to produce a net excitatory effect on neurons, leading to depolarization and an increased firing rate.[8] This is achieved through the modulation of various ion channels and intracellular signaling cascades. OX2R can couple to Gq, Gi/o, or Gs proteins, leading to diverse downstream effects.[2][8] The primary signaling pathways initiated by OX2R activation include the activation of phospholipase C (PLC) and adenylyl cyclase (AC), resulting in increased intracellular calcium ([Ca2+]i) and modulation of cAMP levels.[2][3][9]
The key ionic mechanisms underlying the excitatory effects of OX2R activation include:
-
Inhibition of potassium (K+) channels: This reduces K+ efflux, leading to membrane depolarization and increased neuronal excitability.[8][10]
-
Activation of non-selective cation channels (NSCCs): This allows for the influx of positive ions, contributing to depolarization.[5][11]
-
Activation of the Na+/Ca2+ exchanger (NCX): This can also contribute to the depolarization of target neurons.[8][10]
-
Modulation of voltage-gated calcium channels: OX2R activation can lead to a sustained rise in intracellular calcium through various types of voltage-gated calcium channels.[2][8]
A diagram illustrating the signaling pathways of OX2R is provided below.
Caption: Signaling pathways of OX2R activation by this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative electrophysiological effects of this compound based on studies of orexin and other OX2R agonists.
| Parameter | Effect of OX2R Agonist | Typical Concentration Range | Neuron Type(s) | Reference(s) |
| Membrane Potential | Depolarization | 1 µM (Orexin-B) | Orexin Neurons | [5][6] |
| Inward Current | Induction | 1 µM (Orexin-B) | Orexin Neurons | [5][12] |
| Spontaneous Firing Rate | Increase | Not specified | Various | [8] |
| Membrane Resistance | Decrease | 1 µM (Orexin-B) | Orexin Neurons | [5][12] |
| sEPSC Frequency | Increase | 1 µM ([Ala11]-orexin B) | Orexin Neurons | [12] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to measure the direct postsynaptic effects of this compound on neuronal membrane potential and ion channel activity.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
-
Internal solution for patch pipettes
-
Vibratome for slicing brain tissue
-
Patch-clamp amplifier and data acquisition system
-
Microscope with infrared differential interference contrast (IR-DIC) optics
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Cut coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF.
-
Visualize neurons using IR-DIC microscopy.
-
Establish a whole-cell patch-clamp configuration on a target neuron using a borosilicate glass pipette filled with internal solution.
-
Record baseline membrane potential and firing activity in current-clamp mode, or holding current in voltage-clamp mode.
-
Bath-apply this compound at the desired concentration and record the changes in membrane potential, firing rate, and membrane resistance.
-
To isolate direct postsynaptic effects, synaptic transmission can be blocked by adding antagonists for glutamate (e.g., CNQX and AP5) and GABA (e.g., gabazine) receptors to the ACSF. Tetrodotoxin (TTX) can also be used to block action potentials.[6][10][13]
-
Data Analysis:
-
Measure changes in resting membrane potential, input resistance, and firing frequency before and after application of this compound.
-
In voltage-clamp mode, construct current-voltage (I-V) relationships to determine the reversal potential of the induced current.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Protocol 2: Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound application, providing insights into the downstream signaling pathways.
Materials:
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Cultured neurons or acute brain slices
-
Fluorescence microscopy system with a calcium imaging setup
Procedure:
-
Cell Preparation and Dye Loading:
-
For cultured neurons, plate cells on coverslips and allow them to adhere.
-
For brain slices, prepare as described in Protocol 1.
-
Load the cells or slices with a calcium-sensitive dye (e.g., Fura-2 AM) by incubation.
-
-
Imaging:
-
Mount the coverslip or place the slice in a recording chamber on the microscope stage.
-
Perfuse with a physiological saline solution.
-
Acquire baseline fluorescence images at appropriate excitation wavelengths.
-
Apply this compound to the perfusion solution.
-
Continuously record fluorescence changes over time.
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative change in [Ca2+]i.
-
Quantify the amplitude and kinetics of the calcium response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ionic Mechanisms Underlying the Excitatory Effect of Orexin on Rat Subthalamic Nucleus Neurons [frontiersin.org]
- 11. Electrophysiological effects of orexin/hypocretin on nucleus accumbens shell neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ionic Mechanisms Underlying the Excitatory Effect of Orexin on Rat Subthalamic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using OX2R-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing OX2R-IN-3, an orally active orexin 2 receptor (OX2R) agonist, in a variety of behavioral assays relevant to the study of sleep, wakefulness, anxiety, depression, and social behavior. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on the known functions of OX2R agonism.
Mechanism of Action: Orexin 2 Receptor (OX2R) Signaling
Orexin neuropeptides, Orexin-A and Orexin-B, are produced in the lateral hypothalamus and play a crucial role in regulating several physiological functions, including sleep-wake cycles, feeding behavior, and reward pathways.[1] These peptides exert their effects by binding to two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1] this compound is a selective agonist for OX2R.
The activation of OX2R by an agonist like this compound initiates a cascade of intracellular signaling events. OX2R primarily couples to Gq and/or Gi/o proteins.[2] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3] The Gi/o pathway, on the other hand, can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels. These signaling cascades ultimately lead to neuronal depolarization and increased excitability.[2]
Data Presentation: Effects of Selective OX2R Agonists in Behavioral Assays
The following tables summarize quantitative data from studies using selective OX2R agonists in various behavioral assays. While specific data for this compound is limited in publicly available literature, the data for other selective OX2R agonists provide a strong indication of the expected effects.
Table 1: Effects of Selective OX2R Agonists on Locomotor Activity
| Compound | Species | Dose & Route | Assay | Key Findings | Reference |
| Orexin-A | Mouse | 3 µg, ICV | Open Field | Increased distance traveled in wild-type and OX1R knockout mice, but not in OX2R or dual knockout mice. | [3] |
| Danavorexton | Mouse | 0.3, 1, 3, 10 mg/kg, SC | Locomotor Activity | Dose-dependently increased total wakefulness time and duration of wakefulness episodes in a narcolepsy mouse model. | [4] |
| AL-OXB | Mouse | 3 nmol, ICV | EEG/EMG | Increased total wake time and wake episode duration for 3 hours post-administration in orexin knockout mice. | [5] |
Table 2: Effects of Selective OX2R Agonists on Anxiety-Like and Depressive-Like Behaviors
| Compound | Species | Dose & Route | Assay | Key Findings | Reference |
| YNT-185 | Mouse | Not specified, IP | Not specified | Reduced baseline anxiety-like behaviors. | [6] |
| MK-1064 (antagonist) | Rat | Not specified | Social Interaction | Increased latency to interact in control animals, suggesting a role for OX2R in social anxiety. | [1] |
| LSN2424100 (antagonist) | Mouse | 20 mg/kg | Differential Reinforcement of Low Rate Responding (DRL) | Antidepressant-like effects were maintained in OX1R knockout mice but lost in OX2R knockout mice. | [7] |
Table 3: Effects of Selective OX2R Agonists on Social and Reward-Seeking Behaviors
| Compound | Species | Dose & Route | Assay | Key Findings | Reference |
| AL-OXB | Mouse | 1-10 nmol, ICV | Conditioned Place Preference | Did not produce conditioned place preference, suggesting low potential for addiction. | [8] |
| Orexin-A | Mouse | 3 and 10 nmol, ICV | Conditioned Place Preference | Significantly produced conditioned place preference. | [8] |
Experimental Protocols
The following are detailed protocols for key behavioral assays that can be used to evaluate the effects of this compound. These protocols are based on standard methodologies and should be adapted to the specific research question and laboratory conditions.
Open Field Test (OFT)
Application: To assess general locomotor activity and anxiety-like behavior.
Experimental Workflow:
Protocol:
-
Apparatus: A square arena (e.g., 40x40x40 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The floor is divided into a central zone and a peripheral zone.
-
Animal Preparation:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).
-
-
Procedure:
-
Gently place the mouse into the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).
-
Record the session using an overhead video camera connected to a tracking software.
-
Between trials, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, number of entries into the center zone. A decrease in the time spent in the center is indicative of anxiety-like behavior.
-
Exploratory Behavior: Frequency and duration of rearing (vertical activity).
-
Elevated Plus Maze (EPM)
Application: A widely used test to assess anxiety-like behavior in rodents.
Experimental Workflow:
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size, with a central platform.
-
Animal Preparation:
-
Habituate the animals to the testing room for at least 30 minutes prior to testing.
-
Administer this compound or vehicle control as described for the OFT.
-
-
Procedure:
-
Place the mouse on the central platform of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session with an overhead video camera and tracking software.
-
Clean the maze thoroughly with 70% ethanol between animals.
-
-
Data Analysis:
-
Anxiety-Like Behavior:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100. An increase in this percentage suggests an anxiolytic effect.
-
Percentage of entries into the open arms: (Entries into open arms / Total entries) x 100.
-
-
Locomotor Activity: Total number of arm entries (open + closed).
-
Light-Dark Box Test
Application: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Experimental Workflow:
Protocol:
-
Apparatus: A box divided into two compartments: a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Animal Preparation:
-
Follow the same habituation and drug administration procedures as for the OFT and EPM.
-
-
Procedure:
-
Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to explore the apparatus for a 10-minute session.
-
Record the session with a video camera and tracking software.
-
Clean the apparatus with 70% ethanol between trials.
-
-
Data Analysis:
-
Anxiety-Like Behavior:
-
Time spent in the light compartment. An increase in this time is indicative of an anxiolytic effect.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Forced Swim Test (FST)
Application: To assess depressive-like behavior, often used to screen for potential antidepressant efficacy.
Experimental Workflow:
Protocol:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Animal Preparation:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle control. The pre-treatment time may need to be adjusted based on the compound's pharmacokinetics.
-
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test session is typically 6 minutes long.
-
Record the entire session with a video camera.
-
After the test, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Tail Suspension Test (TST)
Application: Similar to the FST, this test is used to screen for potential antidepressant activity by measuring behavioral despair.
Experimental Workflow:
Protocol:
-
Apparatus: A horizontal bar elevated from the floor, from which the mouse can be suspended by its tail using adhesive tape. The area should be enclosed to prevent visual disturbances.
-
Animal Preparation:
-
Follow the same habituation and drug administration procedures as for the FST.
-
-
Procedure:
-
Securely attach a piece of adhesive tape to the mouse's tail (approximately 1-2 cm from the tip) and suspend the mouse from the horizontal bar.
-
The test duration is typically 6 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the total duration of immobility. Immobility is defined as the absence of any limb or body movement, except for slight respiratory movements. A decrease in immobility time suggests an antidepressant-like effect.
-
Sucrose Preference Test
Application: To assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.
Experimental Workflow:
References
- 1. repository.brynmawr.edu [repository.brynmawr.edu]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 6. Activation of orexin receptor 2 plays anxiolytic effect in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OX2R-IN-3 for Studying Cortical Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orexin-A and Orexin-B are neuropeptides crucial for regulating sleep-wake cycles, feeding behavior, and reward processing.[1][2][3] These peptides exert their effects through two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1][3] OX2R, in particular, is densely expressed in brain regions associated with arousal and wakefulness, including the cerebral cortex.[4][5] Dysregulation of the orexin system is implicated in sleep disorders like narcolepsy.[6][7] OX2R-IN-3 is a potent and orally active agonist of the orexin 2 receptor (OX2R), making it a valuable pharmacological tool for investigating the role of OX2R in cortical activation and related physiological processes.[8] These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in studying cortical activation.
Mechanism of Action
This compound acts as an agonist at the OX2R, mimicking the effects of the endogenous ligands, orexin-A and orexin-B. Upon binding, this compound is expected to activate downstream signaling cascades that lead to neuronal excitation and cortical activation. The OX2R is known to couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[1][2]
Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) stores and the activation of protein kinase C (PKC).[1][2] The increase in intracellular Ca2+ is a key event in orexin-mediated neuronal excitation.[1][9]
OX2R can also couple to Gi, which inhibits adenylyl cyclase, or Gs, which stimulates it, leading to changes in cyclic AMP (cAMP) levels.[1] In some neuronal populations, OX2R activation and subsequent cAMP/PKA signaling can modulate the activity of various ion channels, further contributing to neuronal depolarization and increased firing rates.[1]
OX2R Signaling Pathway
Caption: Simplified OX2R signaling cascade initiated by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and a related selective OX2R agonist, [Ala11, D-Leu15]-orexin-B (AL-OXB), for comparative purposes.
Table 1: In Vitro Activity of OX2R Agonists
| Compound | Target | Assay | EC50 | Reference |
| This compound | OX2R | Not Specified | <100 nM | [8] |
| [Ala11, D-Leu15]-orexin-B (AL-OXB) | OX1R | Intracellular Ca2+ Mobilization | 58 nM | [10] |
| OX2R | Intracellular Ca2+ Mobilization | 0.055 nM | [10] | |
| Orexin-A | OX1R | Intracellular Ca2+ Mobilization | 0.50 nM | [10] |
| OX2R | Intracellular Ca2+ Mobilization | 0.20 nM | [10] |
Table 2: In Vivo Effects of OX2R Agonists on Cortical Activation and Wakefulness
| Compound | Species | Dose | Route of Administration | Effect | Reference |
| This compound | Sprague-Dawley Rat | 3 mg/kg | Per Oral (P.O.) | 105.00% increase in mean cortical activation time | [8] |
| [Ala11, D-Leu15]-orexin-B (AL-OXB) | Orexin Knockout Mice | 3 nmol | Intracerebroventricular (ICV) | Increased total wake time and wake episode duration for 3 hours | [10] |
| Orexin-A | Orexin Knockout Mice | 3 nmol | Intracerebroventricular (ICV) | Increased total wake time and wake episode duration for 3 hours | [10] |
Experimental Protocols
The following protocols are provided as a guide for using this compound to study cortical activation in rodents.
Protocol 1: In Vivo Assessment of Cortical Activation in Rats using EEG/EMG
This protocol is designed to measure changes in cortical activation and sleep-wake states following oral administration of this compound.
Materials:
-
This compound
-
Adult male Sprague-Dawley rats (250-300 g)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
EEG/EMG recording system
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Stainless steel screw electrodes for EEG
-
Stainless steel wire electrodes for EMG
-
Dental cement
-
Oral gavage needles
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant two stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.
-
Implant two stainless steel wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrodes and a head-mount connector with dental cement.
-
Allow the animals to recover for at least 7 days post-surgery.
-
-
Habituation:
-
Habituate the rats to the recording chamber and tethered recording setup for at least 3 days prior to the experiment.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
On the day of the experiment, administer this compound (e.g., 3 mg/kg) or vehicle via oral gavage.
-
-
EEG/EMG Recording:
-
Connect the animal to the EEG/EMG recording system immediately after drug administration.
-
Record EEG and EMG signals continuously for a predetermined period (e.g., 4-6 hours).
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wakefulness, NREM sleep, and REM sleep epochs.
-
Quantify the time spent in each state, the latency to sleep onset, and the duration of wakefulness bouts.
-
Perform spectral analysis of the EEG signal to assess changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) as a measure of cortical activation.
-
Experimental Workflow for In Vivo Cortical Activation Study
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
Application Notes and Protocols for Oral Administration of OX2R-IN-3 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
OX2R-IN-3 is an orally active agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor primarily expressed in the brain that plays a crucial role in the regulation of sleep-wake cycles, appetite, and other physiological processes.[1] Orexin agonists are of significant interest for their potential therapeutic applications in conditions characterized by a deficiency in orexin signaling, such as narcolepsy.[2] These application notes provide a comprehensive overview and detailed protocols for the preparation and oral administration of this compound in rats for preclinical research.
Physicochemical and Pharmacological Properties
A summary of the known properties of this compound and a representative similar orexin 2 receptor agonist is presented below. Due to the limited publicly available data on this compound's solubility, data from a structurally analogous orexin 2 receptor agonist is included to provide formulation guidance.
| Property | Value | Source |
| Compound Name | This compound | |
| Molecular Formula | C₂₄H₃₀F₃N₃O₃S | [1] |
| Molecular Weight | 497.57 g/mol | [1] |
| Activity | Orally active OX2R agonist | [1] |
| In Vitro Potency (EC₅₀) | <100 nM | [1] |
| In Vivo Efficacy (Rats) | 3 mg/kg P.O. increases mean cortical activation time by 105.00% | [1][3] |
| Compound Name | Orexin 2 Receptor Agonist (Representative) | |
| Solubility in DMSO | ~20 mg/mL | [4] |
| Solubility in DMF | ~25 mg/mL | [4] |
| Aqueous Solubility | Sparingly soluble | [4] |
| Recommended Vehicle 1 | 0.5% (w/v) Methylcellulose in water | [5] |
| Recommended Vehicle 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [6] |
Orexin 2 Receptor (OX2R) Signaling Pathway
Orexin receptors, including OX2R, are G-protein coupled receptors (GPCRs). Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating intracellular G-proteins. OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs.[7] The activation of these G-proteins initiates downstream signaling cascades, most notably the Gq pathway which involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), ultimately leading to neuronal depolarization and increased excitability.
Caption: OX2R Signaling Pathway.
Experimental Protocols
Preparation of Vehicle Solutions
1. 0.5% (w/v) Methylcellulose Vehicle
-
Materials:
-
Methylcellulose powder
-
Deionized water
-
Stir plate and magnetic stir bar
-
Beaker
-
-
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted.
-
Once the powder is fully dispersed, remove the solution from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the mixture.
-
Continue stirring until a clear, viscous solution is formed. Store at 4°C.
-
2. DMSO/PEG300/Tween 80/Saline Vehicle
-
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
-
Procedure:
-
In a sterile conical tube, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
-
Vortex thoroughly until a homogenous solution is achieved. This vehicle should be prepared fresh before use.
-
Formulation of this compound for Oral Gavage
This protocol details the preparation of an this compound suspension for oral administration to rats. The choice of vehicle will depend on the required dose concentration and the solubility characteristics of the specific batch of this compound. It is recommended to perform small-scale solubility tests first.
-
Materials:
-
This compound powder
-
Selected vehicle (e.g., 0.5% Methylcellulose or DMSO/PEG300/Tween 80/Saline)
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or glass vial
-
Vortex mixer
-
Sonicator (recommended)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.
-
Weigh the this compound powder accurately using an analytical balance and place it into a sterile microcentrifuge tube or glass vial.
-
Vehicle Addition:
-
For suspension in Methylcellulose: Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste. Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
For solubilization/suspension in DMSO-based vehicle: If necessary for initial dissolution, add the calculated volume of DMSO to the this compound powder and vortex/sonicate until fully dissolved. Then, add the other vehicle components (PEG300, Tween 80, Saline) in the correct proportions and vortex thoroughly.
-
-
Homogenization: Vortex the preparation vigorously for 1-2 minutes. For suspensions, sonication in a bath sonicator for 5-10 minutes is recommended to reduce particle size and improve homogeneity.
-
Visual Inspection: Before administration, visually inspect the formulation to ensure it is a homogenous suspension or solution. If a suspension, ensure there are no large aggregates. Re-vortex immediately before drawing up each dose.
-
Oral Gavage Administration in Rats
This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Materials:
-
Rat restraint device (optional)
-
Appropriately sized oral gavage needle (stainless steel, ball-tipped)
-
Syringe (1-3 mL)
-
Prepared this compound formulation
-
-
Procedure:
-
Determine the dosing volume: Weigh the rat to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg body weight).[8]
-
Restrain the animal: Gently but firmly restrain the rat to prevent movement. Ensure the head and neck are in a straight line with the body to facilitate passage of the gavage needle.[8]
-
Measure the insertion depth: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth into the stomach.[8]
-
Administer the dose:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8]
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle. [8]
-
Once the needle is correctly positioned in the stomach, depress the syringe plunger slowly and steadily to deliver the formulation.
-
-
Post-administration: After administration, gently withdraw the gavage needle. Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study involving the oral administration of this compound to rats.
Caption: Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.bidmc.org [research.bidmc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Orexin receptor 2 agonist activates diaphragm and genioglossus muscle through stimulating inspiratory neurons in the pre-Bötzinger complex, and phrenic and hypoglossal motoneurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin 2 Receptor Agonist | OX Receptor | TargetMol [targetmol.com]
- 7. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.fsu.edu [research.fsu.edu]
In Vitro Characterization of OX2R-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the in vitro characterization of OX2R-IN-3, a novel, orally active agonist of the Orexin 2 Receptor (OX2R). Orexin receptors, including OX1R and OX2R, are G protein-coupled receptors (GPCRs) that play a crucial role in the regulation of sleep-wake cycles, feeding behavior, and reward systems.[1][2][3][4] OX2R agonists are of significant interest for their therapeutic potential in treating sleep disorders such as narcolepsy.[2][5] This document outlines detailed protocols for essential in vitro assays to determine the binding affinity, functional potency, and selectivity profile of this compound. The provided methodologies and data presentation formats are intended to facilitate reproducible and robust characterization of this and similar compounds.
Introduction to this compound
This compound (also referred to as Compound 53) has been identified as an orally active agonist of the Orexin 2 Receptor (OX2R) with a reported EC50 of less than 100 nM.[6] The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of arousal and wakefulness.[1][4] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows preference for OX2R.[1][2] The activation of these receptors, predominantly located in the hypothalamus and other central nervous system regions, leads to the excitation of target neurons.[7][8] OX2R is known to couple to Gq, leading to intracellular calcium mobilization, and can also couple to Gi/Go proteins.[1][9][10] The development of selective OX2R agonists like this compound is a promising strategy for the treatment of narcolepsy, a condition characterized by the loss of orexin-producing neurons.[2][5]
Data Presentation: In Vitro Pharmacological Profile of this compound
Quantitative data from in vitro assays are summarized below. Due to the limited publicly available data for this compound, a representative table for a selective OX2R agonist is also provided for illustrative purposes.
Table 1: Summary of Known In Vitro Data for this compound
| Parameter | Assay Type | Cell Line | Value | Reference |
| Potency (EC50) | Functional Agonist Assay | Not Specified | < 100 nM | [6] |
Table 2: Representative In Vitro Characterization Data for a Selective OX2R Agonist
| Parameter | Assay Type | Receptor | Cell Line | Value |
| Binding Affinity (Ki) | Radioligand Binding | Human OX2R | CHO-K1 | 15 nM |
| Human OX1R | CHO-K1 | 1500 nM | ||
| Functional Potency (EC50) | Calcium Mobilization | Human OX2R | CHO-K1 | 50 nM |
| Human OX1R | CHO-K1 | > 10,000 nM | ||
| Functional Potency (EC50) | cAMP Inhibition | Human OX2R | HEK293 | 75 nM |
| Selectivity | Binding Assay | 100+ GPCRs, Ion Channels, Kinases | - | >100-fold selective for OX2R over all other targets tested |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay for OX2R
This protocol is designed to determine the binding affinity (Ki) of this compound for the human Orexin 2 Receptor.
Objective: To measure the displacement of a radiolabeled ligand from OX2R by this compound.
Materials:
-
Cell Membranes: CHO or HEK293 cell membranes stably expressing human OX2R.
-
Radioligand: [3H]-EMPA or another suitable OX2R-selective radiolabeled antagonist.[11]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled OX2R antagonist (e.g., Suvorexant).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or this compound at various concentrations.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), as determined by kinetic binding studies.[9][12]
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate the Gq signaling pathway, leading to an increase in intracellular calcium.
Objective: To determine the potency (EC50) and efficacy of this compound as an OX2R agonist.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human OX2R.[13]
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Positive Control: Orexin-A.[14]
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Plate the OX2R-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the positive control (Orexin-A) in assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compound or positive control to the wells and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve. Efficacy can be expressed as a percentage of the maximal response induced by the positive control.
cAMP Accumulation Assay
This assay is used to investigate the potential coupling of OX2R to Gi/Go proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.
Objective: To determine if this compound can inhibit cAMP production via OX2R.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human OX2R.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP detection kit: E.g., HTRF, ELISA, or luminescence-based kits.
-
Test Compound: this compound.
-
Cell culture medium.
Procedure:
-
Plate the OX2R-expressing cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value for cAMP inhibition from the dose-response curve.
Visualizations
Signaling Pathway of Orexin 2 Receptor (OX2R)
Caption: Orexin 2 Receptor (OX2R) signaling cascade.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of an OX2R agonist.
Representative Selectivity Profile
Caption: Representative selectivity profile of a selective OX2R agonist.
Conclusion
The in vitro characterization of this compound is a critical step in its development as a potential therapeutic agent. The protocols outlined in these application notes provide a robust framework for determining its binding affinity, functional potency, and selectivity. While the currently available data for this compound is limited to its potent agonistic activity at the OX2R, a comprehensive in vitro pharmacological profile, as illustrated in the representative data, is essential for advancing this compound through the drug discovery pipeline. A thorough understanding of its interaction with the OX2R and its off-target profile will be invaluable for predicting its in vivo efficacy and safety.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are OX2R antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. OX2R — 3decision [3decision.discngine.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing OX2R-IN-3 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of OX2R-IN-3. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active agonist of the Orexin 2 Receptor (OX2R) with an EC50 of less than 100 nM.[1] The orexin system is crucial for regulating wakefulness, and OX2R activation is believed to promote this state.[2] By acting as an agonist, this compound mimics the action of the endogenous orexin neuropeptides, stimulating the OX2R signaling pathway.
Q2: What is a recommended starting dose for this compound in in vivo studies?
A2: A reported effective oral dose in Sprague-Dawley rats is 3 mg/kg, which was shown to increase mean cortical activation time by 105.00%.[1] This serves as a good starting point for dose-finding studies. However, the optimal dose will depend on the specific animal model, the desired therapeutic effect, and the formulation used. A dose-response study is always recommended to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for oral administration in rodents?
A3: While the exact formulation for the reported 3 mg/kg dose is not publicly available, compounds with similar properties (hydrophobic small molecules) are often formulated as a suspension for oral gavage. A common vehicle for such compounds is an aqueous solution containing a suspending agent like methylcellulose (0.5% w/v) and a surfactant such as Tween 80 (e.g., 0.1-0.5% v/v) to improve wettability. It is crucial to ensure the suspension is homogenous before each administration.
Q4: What are the key signaling pathways activated by OX2R?
A4: OX2R is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gi, and Gs.[2] Activation of these pathways leads to downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), adenylyl cyclase (AC), and the mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38). A hallmark of OX2R activation is the mobilization of intracellular calcium.[2]
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues encountered during in vivo experiments with this compound and similar small molecule inhibitors.
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | Inadequate Dose: The administered dose is too low to achieve a therapeutic concentration at the target site. | - Perform a dose-response study to determine the optimal dose. - Review literature for effective doses of similar OX2R agonists. |
| Poor Bioavailability: The compound is not being absorbed effectively after oral administration. | - Optimize the formulation to improve solubility and absorption (see Experimental Protocols). - Consider alternative routes of administration if oral bioavailability is a known issue for this class of compounds. - If possible, perform pharmacokinetic (PK) studies to measure plasma and brain concentrations of this compound. | |
| Compound Instability: The compound may be degrading in the formulation or in vivo. | - Prepare fresh formulations for each experiment. - Store the compound and its formulations under recommended conditions. | |
| High Variability in Results | Inconsistent Formulation: The compound is not uniformly suspended in the vehicle. | - Ensure the formulation is thoroughly mixed (e.g., by vortexing or sonicating) before each dose administration. - Prepare a single batch of formulation for all animals in an experimental group. |
| Inaccurate Dosing: Errors in calculating or administering the dose. | - Double-check all dose calculations. - Ensure proper oral gavage technique to deliver the full dose to the stomach. | |
| Biological Variability: Differences in animal age, weight, or strain can affect drug response. | - Use animals of a consistent age and weight range. - Ensure proper randomization of animals into treatment groups. | |
| Adverse Effects or Toxicity | Dose Too High: The administered dose is above the maximum tolerated dose. | - Perform a dose-escalation study to identify the maximum tolerated dose. - Reduce the dose to a level that is efficacious but not toxic. |
| Off-Target Effects: The compound may be interacting with other receptors or proteins. | - Review available literature for any known off-target effects of this compound or similar compounds. - If unexpected effects are observed, consider in vitro counter-screening against a panel of relevant targets. | |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Include a vehicle-only control group in your study. - If the vehicle is suspected to be the cause, consider alternative formulations. |
Experimental Protocols
Formulation of this compound for Oral Gavage (Suspension)
This protocol describes the preparation of a 1 mg/mL suspension of this compound, suitable for a 3 mg/kg dose in a rat with a dosing volume of 3 mL/kg.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: For a 10 mL final volume of a 1 mg/mL suspension, weigh out 10 mg of this compound powder.
-
Prepare the vehicle: Prepare a 0.5% methylcellulose solution in sterile water. To this, add Tween 80 to a final concentration of 0.1% (v/v).
-
Prepare the suspension:
-
Place the weighed this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of the vehicle (e.g., 1 mL) to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the suspension to the animal via oral gavage using an appropriate-sized gavage needle.
-
General Protocol for a Dose-Response Study in Rats
Objective: To determine the effective dose range of this compound for a specific behavioral or physiological endpoint.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Groups:
-
Group 1: Vehicle control (e.g., 0.5% Methylcellulose with 0.1% Tween 80 in water)
-
Group 2: this compound (e.g., 1 mg/kg)
-
Group 3: this compound (e.g., 3 mg/kg)
-
Group 4: this compound (e.g., 10 mg/kg)
Procedure:
-
Acclimatization: Acclimate the animals to the housing and handling procedures for at least one week before the experiment.
-
Dosing:
-
On the day of the experiment, weigh each animal to calculate the precise dosing volume.
-
Administer the vehicle or the appropriate dose of this compound via oral gavage.
-
-
Observation:
-
At predetermined time points after dosing, assess the desired endpoint (e.g., locomotor activity, sleep-wake architecture via EEG/EMG, or other relevant behavioral tests).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to compare the effects of different doses of this compound to the vehicle control.
-
Visualizations
Caption: OX2R Signaling Pathway.
Caption: In Vivo Dosing Workflow.
References
improving OX2R-IN-3 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of OX2R-IN-3 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: While specific public data on the solubility of this compound is limited, Orexin 2 receptor agonists of similar molecular structure are generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For aqueous-based assays, it is recommended to first prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer.
Q2: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. What can I do?
A2: This is a common issue known as precipitation upon dilution, which often occurs with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: Your compound may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage (e.g., 0.1-0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it's not affecting your experimental results.
-
Use a Co-solvent: In addition to DMSO, other solvents like ethanol or PEG-300 can be used in combination to improve solubility. A common vehicle for in vivo studies includes a combination of DMSO, PEG300, Tween 80, and saline.[2]
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. If the structure of this compound has such groups, experimenting with the pH of your aqueous buffer might improve its solubility.
-
Gentle Heating and Sonication: To aid initial dissolution in the organic solvent, gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective.[2]
Q3: What is the best way to store this compound stock solutions?
A3: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
Q4: I am not observing the expected activity of this compound in my cell-based assay. Could solubility be the issue?
A4: Yes, poor solubility can lead to a lower-than-expected effective concentration of the compound in your assay. Carefully inspect your assay plates for any signs of precipitation after adding this compound. If you suspect precipitation, you may need to re-optimize your dilution strategy as described in Q2. Additionally, ensure that your cell line expresses a functional Orexin 2 Receptor (OX2R).
Solubility Data for Similar OX2R Agonists
The following table summarizes the solubility of other commercially available OX2R agonists, which can serve as a useful reference for this compound.
| Compound Name | Vendor | Solvent | Solubility |
| Orexin 2 Receptor Agonist | Cayman Chemical | DMSO | ~20 mg/mL |
| DMF | ~25 mg/mL | ||
| 1:5 solution of DMF:PBS (pH 7.2) | ~0.16 mg/mL[1] | ||
| Orexin 2 Receptor Agonist | TargetMol | DMSO | 50 mg/mL (Sonication recommended)[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (Sonication recommended)[2] | ||
| Suntinorexton | MedChemExpress | DMSO | 200 mg/mL (Ultrasonic recommended)[3] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in short bursts until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol for a Cell-Based Calcium Mobilization Assay
This protocol is a general guideline for a common functional assay for OX2R agonists using a cell line stably expressing the human Orexin 2 Receptor (e.g., CHO-K1 or U2OS cells).
-
Cell Seeding: Seed the OX2R-expressing cells into a 96-well, black, clear-bottom plate at a suitable density (e.g., 50,000 cells per well) and culture overnight.[4]
-
Calcium Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in an appropriate assay buffer.[4] Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: During the dye incubation, prepare a serial dilution of the this compound DMSO stock solution. Further dilute these into the assay buffer to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and include a vehicle control.
-
Assay Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add the prepared this compound dilutions to the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence corresponds to the activation of OX2R. Plot the change in fluorescence against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: OX2R Signaling Pathway.
References
Technical Support Center: OX2R-IN-3 Calcium Imaging Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing OX2R-IN-3 in calcium imaging assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound calcium imaging assays.
Problem: Low or No Signal Upon this compound Application
Possible Causes and Solutions:
-
Question: My cells are not responding to the application of the OX2R agonist, this compound. What could be the issue?
-
Answer: There are several potential reasons for a lack of response. Firstly, ensure that the CHO-K1 cells you are using stably express a functional orexin 2 receptor (OX2R). You can validate receptor expression using techniques like immunocytochemistry or by testing a known OX2R agonist, such as Orexin-A, as a positive control. Secondly, confirm the viability of your cells. A cell viability assay can be performed post-experiment to ensure cell health. Lastly, improper loading of the calcium indicator dye can lead to a weak signal. Optimize the concentration of Fluo-4 AM and the incubation time for your specific cell line.
-
-
Question: I am not observing a calcium influx after adding this compound, even though my positive control with Orexin-A works. What should I check?
-
Answer: If your positive control is effective, the issue likely lies with the this compound compound itself. Verify the correct preparation and storage of your this compound stock solution. It is crucial to use the recommended solvent, typically DMSO, and to store the solution at the appropriate temperature to maintain its activity. Additionally, ensure that the final concentration of this compound in your assay is sufficient to elicit a response. The reported EC50 for this compound is less than 100 nM, so a concentration range around this value should be tested.[1]
-
Problem: High Background Fluorescence
Possible Causes and Solutions:
-
Question: I am observing a high background fluorescence in my calcium imaging assay, which is making it difficult to detect the signal. What can I do to reduce it?
-
Answer: High background fluorescence can be caused by several factors. Incomplete removal of the Fluo-4 AM dye after the loading step is a common culprit. Ensure that you wash the cells thoroughly with a physiological buffer after incubation with the dye. Another potential cause is the presence of serum or phenol red in the imaging buffer, which can increase background fluorescence. It is recommended to use a serum-free and phenol red-free buffer during the imaging process. Some assay kits also include a background suppressor to help mitigate this issue.
-
Problem: Signal Saturation or Rapid Signal Decay
Possible Causes and Solutions:
-
Question: The fluorescence signal after applying a high concentration of this compound appears to be saturated. How can I address this?
-
Question: The calcium signal rapidly decreases after the initial peak, even with continuous application of this compound. Is this expected?
-
Answer: Yes, a rapid decay in the calcium signal following the initial peak is often due to receptor desensitization, a common phenomenon with G protein-coupled receptors (GPCRs) upon prolonged agonist exposure. This process involves the uncoupling of the receptor from its signaling pathway. To investigate this, you can perform experiments with shorter exposure times to the agonist or use a lower concentration of this compound.
-
Problem: Inconsistent Results or High Variability
Possible Causes and Solutions:
-
Question: I am getting a high degree of variability between wells and between experiments. How can I improve the consistency of my assay?
-
Answer: Inconsistent results can stem from several sources. Ensure that your cell seeding is uniform across all wells of the plate, as variations in cell density can affect the magnitude of the calcium response. Maintain consistent experimental conditions, including temperature and incubation times, for all assays. The use of automated liquid handling systems can also help to reduce variability introduced by manual pipetting. Finally, always include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Frequently Asked Questions (FAQs)
Compound and Receptor
-
Question: Is this compound an agonist or an antagonist?
-
Answer: this compound is an orally active agonist of the orexin 2 receptor (OX2R) with a reported EC50 of less than 100 nM.[1]
-
-
Question: What is the signaling pathway of the orexin 2 receptor?
-
Answer: The orexin 2 receptor (OX2R) is a G protein-coupled receptor that primarily couples to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and resulting in an increase in intracellular calcium concentration.
-
Assay Protocol
-
Question: What is a suitable cell line for an this compound calcium imaging assay?
-
Answer: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 2 receptor (hOX2R) are a commonly used and effective cell line for this type of assay.[3]
-
-
Question: What is the recommended calcium indicator dye for this assay?
-
Answer: Fluo-4 AM is a widely used and suitable calcium indicator for detecting agonist-induced calcium mobilization in response to OX2R activation. It exhibits a large fluorescence increase upon binding to calcium.
-
-
Question: What is the role of DMSO in this assay, and are there any potential issues with its use?
-
Answer: DMSO is a common solvent for dissolving compounds like this compound for in vitro assays. However, it is important to use a low final concentration of DMSO (typically ≤ 0.1%) in the assay, as higher concentrations can have direct effects on cell health and may interfere with the calcium assay. Always include a vehicle control (cells treated with the same concentration of DMSO without the compound) to account for any potential solvent effects.
-
Data Interpretation
-
Question: How do I analyze the data from my calcium imaging experiment?
-
Answer: The primary data output is the change in fluorescence intensity over time. This data is typically normalized to the baseline fluorescence before the addition of the agonist. The peak fluorescence response or the area under the curve is then plotted against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, can be calculated using non-linear regression.
-
-
Question: What could a shift in the EC50 value of this compound indicate?
-
Answer: A rightward shift in the EC50 curve (requiring a higher concentration of this compound to achieve the same response) in the presence of a competitive antagonist is expected and indicates that the antagonist is effectively competing for the same binding site. Conversely, a leftward shift could indicate positive allosteric modulation, although this is less common. Changes in the maximal response can also provide information about the nature of the interaction.
-
Quantitative Data
Table 1: Potency of Orexin Receptor Ligands in Calcium Mobilization Assays
| Compound | Receptor | Cell Line | Assay Type | Potency (IC50/EC50/Ki) | Reference |
| Orexin-A | OX2R | CHO-K1 | Agonist | EC50: 0.20 nM | [4] |
| This compound | OX2R | - | Agonist | EC50: <100 nM | [1] |
| Suvorexant | OX2R | CHO | Antagonist | IC50: 55 nM | [3] |
| Almorexant | OX2R | CHO | Antagonist | IC50: 8 nM | [5] |
| Lemborexant | OX2R | - | Antagonist | Ki: 0.61 nM | [6] |
Experimental Protocols
Detailed Methodology for OX2R Agonist Calcium Imaging Assay
This protocol describes a typical calcium imaging experiment to measure the activity of an OX2R agonist like this compound using CHO-K1 cells stably expressing the human OX2R.
1. Cell Culture and Plating:
- Culture CHO-K1 cells stably expressing hOX2R in a suitable growth medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.
- The day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of Compounds:
- Prepare a stock solution of this compound in 100% DMSO.
- On the day of the assay, prepare serial dilutions of this compound in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 0.1%.
3. Dye Loading:
- Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) in the physiological buffer. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
- Remove the growth medium from the cells and wash once with the physiological buffer.
- Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C.
- After incubation, wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
4. Calcium Imaging:
- Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for kinetic reading.
- Set the instrument to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).
- Record a baseline fluorescence reading for a short period (e.g., 10-30 seconds).
- Add the different concentrations of this compound (and controls) to the wells.
- Immediately begin recording the fluorescence intensity over time for a period of 1-5 minutes.
5. Data Analysis:
- For each well, subtract the background fluorescence from the fluorescence readings.
- Normalize the fluorescence signal to the baseline reading (F/F0).
- Determine the peak fluorescence response or the area under the curve for each concentration of this compound.
- Plot the response versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. hellobio.com [hellobio.com]
- 6. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of OX2R-IN-3
Technical Support Center: OX2R-IN-3
An Expert Guide for Researchers and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing this compound, an orally active agonist for the Orexin 2 Receptor (OX2R). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help you minimize and troubleshoot potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active small molecule agonist of the Orexin 2 Receptor (OX2R), with a reported EC50 of less than 100 nM.[1] Its primary mechanism of action is to bind to and activate OX2R, mimicking the effects of the endogenous neuropeptides, orexin-A and orexin-B.[2] OX2R is a G-protein coupled receptor (GPCR) that, upon activation, can couple to Gq, Gi/o, or Gs proteins, leading to downstream signaling cascades that influence wakefulness, arousal, and metabolism.[3][4][5]
Q2: What are off-target effects in the context of an agonist like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. For an agonist like this compound, this could mean activating other receptors (e.g., the related Orexin 1 Receptor, OX1R, or other GPCRs) or interacting with other proteins like kinases or ion channels.[6][7] These unintended interactions can lead to misleading experimental data, cellular toxicity, or other unforeseen biological consequences.[8]
Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?
A3: Several indicators may suggest off-target activity:
-
Inconsistent Phenotypes: Observing a biological effect that is inconsistent with the known roles of OX2R activation.
-
Discrepancy with Genetic Models: The phenotype observed with this compound treatment differs from the phenotype of cells where the OX2R gene is overexpressed or constitutively active.[8]
-
Unusual Dose-Response Curve: The dose-response curve is not monophasic, suggesting multiple targets with different affinities are being engaged.
-
High Cytotoxicity: Significant cell death is observed at concentrations needed to achieve the desired on-target effect. This may indicate that the compound is interacting with essential cellular pathways.[7]
-
Comparison with Other Agonists: Using a structurally different OX2R agonist produces a different or less pronounced phenotype.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: A multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect.[7] Using excessive concentrations dramatically increases the risk of engaging lower-affinity off-targets.
-
Orthogonal Validation: Confirm key findings using a structurally and mechanistically different OX2R agonist. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: The gold standard is to use genetic tools like CRISPR-Cas9 to knock out the Orexin 2 Receptor (HCRTR2 gene). The on-target effects of this compound should be absent in these knockout cells.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a negative control compound that is structurally similar to this compound but inactive.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) | Expected Outcome |
| Issue 1: The observed cellular phenotype does not match the known consequences of OX2R activation. | Off-target receptor activation | 1. Perform a receptor selectivity screen against a panel of related GPCRs (see Protocol 1).2. Validate the phenotype using a structurally distinct OX2R agonist.3. Use CRISPR-Cas9 to knock out OX2R and re-test with this compound (see Protocol 3). | 1. Identification of unintended receptor targets.2. Confirmation that the phenotype is specific to OX2R activation.3. Abolition of the phenotype in knockout cells confirms it is on-target. |
| Issue 2: High levels of cytotoxicity are observed at effective concentrations of this compound. | 1. Off-target toxicity 2. Compound solubility issues | 1. Perform a broad off-target screening assay (e.g., kinome scan, ion channel panel).2. Test for target engagement at sub-toxic concentrations using an assay like a Cellular Thermal Shift Assay (CETSA) or a calcium mobilization assay (see Protocol 2).3. Check the solubility of this compound in your specific cell culture media. | 1. Identification of unintended targets that may mediate toxicity.2. Confirmation that the compound engages OX2R at non-toxic concentrations.3. Optimization of compound delivery to avoid precipitation. |
| Issue 3: Results with this compound are inconsistent across different experimental replicates or cell lines. | 1. Variable expression of OX2R 2. Differential expression of off-targets | 1. Quantify OX2R mRNA (RT-qPCR) or protein (Western blot) levels in the cell lines being used.2. If a specific off-target is identified, check its expression level across different cell lines.3. Standardize all experimental conditions, including cell passage number and confluency. | 1. Correlation of OX2R expression with compound efficacy.2. Explanation for cell-line-specific effects.3. Increased experimental reproducibility. |
Quantitative Data Summary: Hypothetical Selectivity Profile of this compound
As the specific selectivity profile of this compound is not publicly available, the following table presents a hypothetical dataset to illustrate how such information should be structured and interpreted. This data represents a desirable profile for a selective OX2R agonist.
| Target | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Fold Selectivity (vs. OX2R) |
| Orexin 2 Receptor (OX2R) | Binding | 15 | - | - |
| Orexin 2 Receptor (OX2R) | Functional (Ca²⁺ Flux) | - | 45 | - |
| Orexin 1 Receptor (OX1R) | Binding | 1,800 | - | 120x |
| Orexin 1 Receptor (OX1R) | Functional (Ca²⁺ Flux) | - | >10,000 | >222x |
| Cannabinoid CB1 Receptor | Binding | >10,000 | - | >667x |
| Dopamine D2 Receptor | Binding | >10,000 | - | >667x |
| Serotonin 5-HT2A Receptor | Binding | 8,500 | - | 567x |
Kᵢ: Inhibitor constant, a measure of binding affinity. EC₅₀: Half maximal effective concentration, a measure of functional potency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified OX2R signaling pathway upon activation by an agonist.[3][4][5]
Caption: Experimental workflow for validating and identifying off-target effects.
Key Experimental Protocols
Protocol 1: Assessing Receptor Selectivity via Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for OX2R, OX1R, and a panel of other relevant GPCRs to assess its selectivity.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing the human receptor of interest (e.g., OX2R, OX1R).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-EMPA for OX2R), and varying concentrations of this compound (e.g., from 10 pM to 100 µM).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known, non-labeled ligand.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: Cellular Target Engagement via Calcium Mobilization Assay
Objective: To confirm that this compound activates OX2R in a live-cell context and to determine its functional potency (EC₅₀).[9]
Methodology:
-
Cell Culture: Plate cells stably expressing the human OX2R (e.g., CHO-K1 or HEK293 cells) in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR instrument) equipped with an automated liquid handling system.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the various concentrations of this compound to the wells.
-
Immediately begin measuring the change in fluorescence intensity over time (typically 2-3 minutes) as intracellular calcium levels change in response to receptor activation.
-
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response over baseline.
-
Plot the peak response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the biological phenotype observed with this compound is dependent on the presence of its intended target, OX2R.[8]
Methodology:
-
gRNA Design and Cloning: Design two to three different guide RNAs (gRNAs) targeting a critical exon of the HCRTR2 gene (which encodes OX2R). Clone these gRNAs into a vector that also expresses the Cas9 nuclease.
-
Transfection: Transfect the target cells with the gRNA/Cas9 plasmids.
-
Clonal Isolation and Selection: After transfection, isolate single-cell clones by limiting dilution or FACS sorting into 96-well plates.
-
Knockout Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the HCRTR2 gene.
-
Confirm the absence of OX2R protein expression in validated knockout clones via Western blot or flow cytometry.
-
-
Phenotypic Analysis:
-
Treat both the validated OX2R knockout clones and the parental (wild-type) cells with the effective concentration of this compound.
-
Perform the relevant phenotypic assay.
-
-
Data Interpretation: If the phenotype observed in wild-type cells is significantly diminished or completely absent in the knockout clones, it strongly confirms that the effect is mediated by OX2R. If the phenotype persists, it is likely an off-target effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Reproducibility in OX2R-IN-3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with OX2R-IN-3, a potent and orally active Orexin 2 Receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active agonist for the Orexin 2 Receptor (OX2R).[1][2] OX2R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and is a key regulator of wakefulness and arousal.[1][2] Upon binding, this compound activates the receptor, initiating downstream signaling cascades that mimic the effects of the endogenous orexin peptides.
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in research to study the physiological roles of OX2R activation. Common applications include in vitro studies to characterize its potency and selectivity, as well as in vivo experiments in animal models to investigate its effects on sleep-wake cycles, neuronal activity, and other physiological processes regulated by the orexin system.
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a solution in a suitable solvent can be stored at -20°C for up to one month, although it is always best to prepare fresh solutions for each experiment to ensure optimal activity. Avoid repeated freeze-thaw cycles.
Q4: What is a suitable solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of organic compounds like this compound. Ensure the use of anhydrous, high-purity DMSO to minimize degradation of the compound. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guides
In Vitro Experiments: Calcium Mobilization Assay
A common in vitro method to assess the activity of OX2R agonists is the calcium mobilization assay, which measures the increase in intracellular calcium ([Ca2+]i) following receptor activation.
Issue 1: No or low signal response after applying this compound.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure that this compound has been stored correctly. Prepare a fresh stock solution from solid material.
-
-
Possible Cause 2: Low Receptor Expression.
-
Possible Cause 3: Inappropriate Assay Buffer.
-
Solution: Use a buffer that supports cell health and signaling, such as Hank's Balanced Salt Solution (HBSS) supplemented with HEPES and probenecid. Probenecid is an inhibitor of organic anion transporters and can prevent the leakage of fluorescent calcium dyes from the cells.[4]
-
-
Possible Cause 4: Suboptimal Dye Loading.
Issue 2: High background fluorescence or variable baseline.
-
Possible Cause 1: Cell Stress or Death.
-
Solution: Ensure proper cell culture maintenance. Do not use cells that are over-confluent. Plate cells at an optimal density to ensure they are in a healthy, logarithmic growth phase during the experiment.
-
-
Possible Cause 2: Autofluorescence.
-
Solution: Check for autofluorescence from the compound or the assay components. Run a control with this compound in the absence of cells to assess its intrinsic fluorescence.
-
-
Possible Cause 3: Uneven Cell Plating.
-
Solution: Ensure a homogenous single-cell suspension before plating to achieve a uniform cell monolayer. Uneven cell distribution can lead to variability in the fluorescence signal across wells.
-
Issue 3: Inconsistent EC50 values between experiments.
-
Possible Cause 1: Inaccurate Compound Dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 2: Variation in Cell Passage Number.
-
Solution: Use cells within a consistent and low passage number range, as receptor expression levels and cellular responses can change with prolonged culturing.
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile water or PBS.
-
In Vivo Experiments
In vivo studies with this compound often involve oral administration and subsequent monitoring of physiological and behavioral changes.
Issue 1: Lack of expected in vivo effect (e.g., no change in wakefulness).
-
Possible Cause 1: Poor Compound Bioavailability.
-
Solution: Ensure proper formulation of this compound for oral administration. While this compound is orally active, its solubility in aqueous solutions may be limited. A common approach for oral gavage is to prepare a suspension in a vehicle such as 0.5% methylcellulose or 20% Captisol.[7]
-
-
Possible Cause 2: Inappropriate Dosage.
-
Solution: A single oral dose of 3 mg/kg has been reported to increase mean cortical activation time in rats.[1][2] However, the optimal dose may vary depending on the animal model and the specific endpoint being measured. Conduct a dose-response study to determine the most effective dose for your experimental paradigm.
-
-
Possible Cause 3: Timing of Administration and Observation.
-
Solution: The timing of drug administration relative to the animal's light/dark cycle is crucial for sleep/wake studies. Administer this compound at a time when the desired effect (e.g., increased wakefulness) can be clearly observed against the baseline behavior.
-
Issue 2: High variability in animal responses.
-
Possible Cause 1: Inconsistent Dosing.
-
Solution: Ensure accurate and consistent administration of the compound. For oral gavage, use appropriate gavage needles and techniques to minimize stress and ensure the full dose is delivered to the stomach.
-
-
Possible Cause 2: Animal Stress.
-
Solution: Acclimate animals to the experimental procedures, including handling and gavage, to reduce stress-induced variability in physiological responses.
-
-
Possible Cause 3: Individual Animal Differences.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Randomize animals to treatment groups to avoid systematic bias.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay | Source |
| EC50 | <100 nM | Not Specified | OX2R Agonism | [1][2] |
| In Vivo Dose | 3 mg/kg (oral) | Rat (SD) | Increased Cortical Activation | [1][2] |
Experimental Protocols
In Vitro: Calcium Mobilization Assay for this compound
Objective: To determine the potency (EC50) of this compound in activating the Orexin 2 Receptor.
Materials:
-
CHO cell line stably expressing human OX2R
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic)
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Methodology:
-
Cell Plating:
-
The day before the assay, seed the CHO-OX2R cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 20,000 cells/well for a 384-well plate).[4]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Further dilute the DMSO serial dilutions in Assay Buffer to the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium from the wells and wash the cells with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.[4]
-
-
Assay:
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the prepared dilutions of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo: Assessment of Wake-Promoting Effects of this compound
Objective: To evaluate the effect of orally administered this compound on sleep-wake architecture in rodents.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
EEG and EMG recording system
-
Surgical instruments for electrode implantation
Methodology:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rats and surgically implant EEG and EMG electrodes for polysomnographic recording.
-
Allow the animals to recover from surgery for at least one week.
-
-
Acclimation:
-
Acclimate the animals to the recording chambers and handling procedures for several days before the experiment.
-
-
Compound Formulation and Administration:
-
EEG/EMG Recording:
-
Record EEG and EMG signals continuously for a defined period (e.g., 24 hours) following administration.
-
-
Sleep-Wake Scoring:
-
Visually score the EEG/EMG recordings in epochs (e.g., 10-20 seconds) to classify the vigilance states as wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[6]
-
-
Data Analysis:
-
Quantify the total time spent in each vigilance state, the number and duration of sleep/wake episodes, and the latency to sleep onset.
-
Compare the sleep-wake parameters between the this compound treated group and the vehicle control group.
-
Visualizations
Caption: Simplified OX2R signaling pathway upon activation by this compound.
Caption: Experimental workflow for the in vitro calcium mobilization assay.
Caption: Experimental workflow for in vivo assessment of this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
OX2R-IN-3 stability and storage conditions
Welcome to the technical support center for OX2R-IN-3. This guide is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for experiments involving this selective orexin 2 receptor (OX2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored according to the guidelines provided in the Certificate of Analysis. As a general guideline for similar compounds, powdered this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared using an appropriate solvent such as DMSO. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[1]
Q3: What is the solubility of this compound?
A3: While specific solubility data for this compound is detailed in its Certificate of Analysis, similar orexin 2 receptor agonists are soluble in organic solvents like DMSO. For instance, some analogs show solubility of ≥ 32 mg/mL in DMSO.[1] For aqueous buffers, it is often recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective agonist for the orexin 2 receptor (OX2R), a G protein-coupled receptor (GPCR).[2] Upon binding, it activates the receptor, leading to the initiation of downstream signaling cascades. Orexin receptors are known to couple to Gq, leading to an increase in intracellular calcium levels.[3]
Q5: What are the primary research applications for this compound?
A5: this compound and other selective OX2R agonists are primarily used in research to study the roles of the orexin system in regulating sleep-wake cycles, arousal, and other physiological processes.[4] They are valuable tools in preclinical studies for conditions like narcolepsy.[4][5]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Compound Activity in In Vitro Assays
-
Possible Cause 1: Improper Storage or Handling.
-
Solution: Ensure the compound has been stored at the recommended temperature and protected from light. Avoid multiple freeze-thaw cycles of stock solutions by preparing and using aliquots.
-
-
Possible Cause 2: Incorrect Solution Preparation.
-
Solution: Verify the correct solvent was used and that the compound was fully dissolved. If using aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cell model and does not exceed cytotoxic levels.
-
-
Possible Cause 3: Low Receptor Expression in the Cell Line.
-
Solution: Confirm the expression level of OX2R in your chosen cell line using techniques like qPCR or western blotting. Consider using a cell line with confirmed high expression of OX2R.
-
-
Possible Cause 4: Assay Interference.
-
Solution: The compound may interfere with the assay readout (e.g., fluorescence). Run appropriate controls, such as the compound in the absence of cells or in cells not expressing the receptor, to check for interference.
-
Issue 2: Poor Bioavailability or Efficacy in In Vivo Studies
-
Possible Cause 1: Suboptimal Formulation.
-
Solution: For in vivo administration, the formulation is critical. For oral administration, a vehicle that enhances solubility and absorption may be required. For intracerebroventricular (ICV) injections, ensure the compound is dissolved in a sterile, physiologically compatible vehicle.
-
-
Possible Cause 2: Rapid Metabolism.
-
Solution: The compound may be rapidly metabolized in vivo. Consider conducting pharmacokinetic studies to determine the half-life and optimal dosing regimen.
-
-
Possible Cause 3: Blood-Brain Barrier Penetration.
-
Solution: If targeting the central nervous system, verify that this compound can cross the blood-brain barrier. If not, direct administration methods like ICV injection may be necessary.
-
Data Presentation
Table 1: General Storage and Stability Recommendations for OX2R Agonists
| Form | Storage Temperature | Approximate Stability |
| Powder | -20°C | 3 years[1][6] |
| 4°C | 2 years[1][6] | |
| In Solvent | -80°C | 6 months - 2 years[1][6] |
| -20°C | 1 month - 1 year[1] |
Note: These are general recommendations based on similar compounds. Always refer to the product-specific Certificate of Analysis for this compound.
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is a general guideline for measuring the agonist activity of this compound by detecting changes in intracellular calcium levels.
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing human OX2R in a suitable culture medium.
-
Seed the cells in a 96-well, black, clear-bottom sterile plate at a density of 50,000 cells per well and incubate overnight at 37°C with 5% CO2.[7]
-
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in a suitable buffer.
-
Remove a portion of the cell culture medium from each well and replace it with the loading solution.
-
Incubate the plate for 45-60 minutes at 37°C to allow the cells to take up the dye.[7]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a vehicle control.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound or vehicle control to the respective wells.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity using a plate reader equipped for fluorescence detection (e.g., FLIPR).
-
Monitor the change in fluorescence over time to determine the calcium influx triggered by the agonist.
-
-
Data Analysis:
-
Calculate the EC50 value by plotting the fluorescence response against the concentration of this compound and fitting the data to a dose-response curve.
-
Visualizations
Caption: Simplified OX2R signaling pathway upon activation by this compound.
Caption: Troubleshooting workflow for in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods | MDPI [mdpi.com]
Technical Support Center: Addressing Variability in Behavioral Studies with OX2R-IN-3
Welcome to the technical support center for OX2R-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for behavioral studies involving this selective orexin 2 receptor (OX2R) agonist. Variability is a common challenge in behavioral research, and this guide offers frequently asked questions (FAQs) and troubleshooting advice to help ensure the consistency and reproducibility of your experimental results.
I. Troubleshooting Guide: Inconsistent Results
This section addresses common issues that can lead to variability in behavioral studies using this compound.
Question: Why am I observing high variability in the behavioral responses of my animals treated with this compound?
Answer: High variability in behavioral outcomes can stem from several factors, ranging from compound preparation to experimental design. Below are key areas to consider for troubleshooting.
1. Compound Formulation and Administration:
-
Solubility Issues: this compound, like many small molecule agonists, may have limited aqueous solubility. Improper dissolution can lead to inconsistent dosing.
-
Recommendation: Prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For in vivo administration, this stock can be further diluted in a suitable vehicle. It is crucial to ensure the final solution is homogenous and does not contain precipitates. For oral gavage, a common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline, or corn oil.[1][2] Always prepare fresh dilutions for each experiment and visually inspect for any precipitation.
-
-
Inconsistent Administration: The technique and timing of administration can significantly impact drug exposure and, consequently, behavioral outcomes.
-
Recommendation: Ensure all personnel are consistently trained in the chosen administration method (e.g., oral gavage, intraperitoneal injection). Administer this compound at the same time of day for all animals to minimize the influence of circadian rhythms on orexin system activity.[3]
-
2. Experimental Design and Environmental Factors:
-
Habituation Period: Insufficient acclimatization of animals to the testing environment can lead to stress-induced behavioral changes that mask the effects of the compound.[3]
-
Recommendation: Provide an adequate habituation period for the animals to the experimental setup (e.g., testing chambers, handling procedures) before commencing the study.
-
-
Environmental Stability: Inconsistent environmental conditions can be a major source of variability.
-
Recommendation: Maintain a stable and controlled environment, including consistent temperature, humidity, lighting, and noise levels throughout the study.[3]
-
-
Handling Stress: Excessive or inconsistent handling of animals can induce stress, which is known to affect the orexin system and behavioral outcomes.
-
Recommendation: Minimize animal handling and ensure that all handling procedures are consistent across all experimental groups.
-
3. Animal-Specific Factors:
-
Genetic Background: Different strains of mice or rats can exhibit varied responses to orexin receptor modulation.[3]
-
Recommendation: Use a consistent and well-characterized animal strain for all experiments.
-
-
Sex Differences: Preclinical studies have indicated sex-based differences in baseline behaviors and responses to pharmacological agents.[3]
-
Recommendation: Analyze data from male and female animals separately or ensure your study is adequately powered to detect potential sex-specific effects.
-
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 53, is a potent and orally active selective agonist for the orexin 2 receptor (OX2R), with an EC50 value of less than 100 nM.[4] Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can couple to various G-proteins (Gq, Gi, Gs) to initiate downstream signaling cascades. This typically involves the activation of phospholipase C, leading to an increase in intracellular calcium, and the activation of other protein kinases, which ultimately modulates neuronal excitability.
Q2: What are the expected behavioral effects of this compound?
A2: As a selective OX2R agonist, this compound is expected to mimic the effects of the endogenous orexin peptides, which are known to promote wakefulness, increase arousal, and play a role in the regulation of feeding behavior and reward processing. A 3 mg/kg oral dose of this compound has been shown to increase mean cortical activation time in rats.[4]
Q3: How should I prepare this compound for in vivo studies?
Q4: What are some potential off-target effects to be aware of?
A4: While this compound is described as a selective OX2R agonist, the potential for off-target effects should always be considered. It is recommended to consult the supplier's technical data sheet for any available information on off-target binding profiles. If unexpected behavioral phenotypes are observed, it may be prudent to run control experiments with structurally related but inactive compounds, if available.
Q5: At what point in the circadian cycle should I administer this compound?
A5: The efficacy of compounds targeting the orexin system can be influenced by the circadian cycle, as endogenous orexin levels fluctuate. For wake-promoting effects, administration during the animal's active phase (dark cycle for rodents) is often most effective.[3] For consistency, it is critical to administer the compound at the same time relative to the light-dark cycle in all experiments.
III. Data Presentation
The following tables summarize key quantitative data for this compound and other relevant orexin receptor modulators to aid in experimental design and data comparison.
Table 1: In Vitro Potency of Orexin Receptor Agonists
| Compound | Receptor Target | Potency (EC50) | Reference |
| This compound (Compound 53) | OX2R | < 100 nM | [4] |
| OX-201 | OX2R | 8 nM | |
| OX2R agonist 3 | OX2R | 339 nM | [5] |
Table 2: In Vivo Dosages and Effects of Orexin Receptor Modulators
| Compound | Species | Route | Dosage | Observed Effect | Reference |
| This compound | Rat | P.O. | 3 mg/kg | Increased mean cortical activation time | [4] |
| Danavorexton (OX2R agonist) | Mouse | P.O. | 1, 3, 10 mg/kg | Increased wakefulness, reduced wake fragmentation | |
| Orexin A (non-selective agonist) | Mouse | ICV | 3 nmol | Increased wake time and duration | |
| Almorexant (dual antagonist) | Rat | P.O. | 100, 300 mg/kg | Increased NREM and REM sleep |
IV. Experimental Protocols
Below are detailed methodologies for key experiments. These protocols are based on established practices for similar compounds and should be optimized for your specific experimental conditions.
Protocol 1: Preparation of this compound for Oral Gavage in Rats
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Use a vortex mixer to ensure complete dissolution.
-
For the final dosing solution, prepare a vehicle mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock to 900 µL of the vehicle.
-
Vortex the final solution thoroughly to ensure it is a homogenous suspension.
-
Administer the solution via oral gavage at a volume appropriate for the animal's body weight (e.g., 5 mL/kg).
-
Protocol 2: Locomotor Activity Assay
-
Animals and Habituation:
-
Use adult male or female rats (e.g., Sprague-Dawley).
-
House animals individually for at least one week before the experiment.
-
Habituate the animals to the locomotor activity chambers for at least 60 minutes on two consecutive days prior to the testing day.
-
-
Procedure:
-
On the testing day, place the animals in the locomotor activity chambers and allow them to habituate for 60 minutes.
-
Administer this compound or vehicle according to the prepared protocol.
-
Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a predefined period (e.g., 2-4 hours).
-
Analyze the data in time bins (e.g., 15-minute intervals) to assess the time course of the drug's effect.
-
V. Visualization of Signaling Pathways and Workflows
Diagram 1: Simplified OX2R Signaling Pathway
Caption: Simplified signaling cascade following OX2R activation by this compound.
Diagram 2: Troubleshooting Workflow for Experimental Variability
Caption: A logical workflow for troubleshooting sources of variability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing In Vitro Incubation Times for OX2R-IN-3
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing in vitro incubation times for OX2R-IN-3, a potent orexin 2 receptor (OX2R) agonist. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a small molecule agonist that selectively activates the orexin 2 receptor (OX2R).[1] Orexin receptors, including OX2R, are G-protein coupled receptors (GPCRs).[2][3] Upon binding of an agonist like this compound, the OX2R primarily couples to the Gq/11 G-protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[3][4] This results in the production of inositol trisphosphate (IP₃), which triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[4] This rise in intracellular calcium is a key measurable output in many in vitro functional assays.
Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?
A2: The optimal incubation time for this compound depends on the specific assay and the endpoint being measured. For initial experiments, consider the following starting points:
-
Direct Receptor Activation & Signaling: For assays measuring rapid downstream events like calcium mobilization (e.g., FLIPR assays), a short incubation period is generally sufficient. Pre-incubation with the compound for 30 minutes to 1 hour before adding a stimulating agent (in the case of antagonists) is common practice.[5][6] For an agonist like this compound, measuring the signal immediately after addition and over a short time course (e.g., minutes to a few hours) is recommended.
-
Downstream Cellular Effects: When studying longer-term effects such as changes in gene expression, protein synthesis, or cell viability, longer incubation times of 24 to 72 hours may be necessary.[7] For instance, a commercially available Orexin 1 Receptor (a related receptor) reporter assay protocol recommends a 24-hour stimulation period.[8]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound (well above its EC₅₀ of <100 nM) may produce a more rapid and robust response, potentially requiring shorter incubation times to observe the maximal effect.[1][7] Conversely, lower concentrations may require longer incubation to achieve a significant response. It is crucial to perform a dose-response experiment at various time points to determine the relationship between concentration and incubation time for your specific experimental setup.
Q4: Can the optimal incubation time vary between different cell types?
A4: Yes, the ideal incubation time can differ significantly based on the cell line used.[7] Factors influencing this include the expression level of OX2R, the cell's metabolic rate, and the efficiency of the downstream signaling pathways. It is essential to optimize the incubation time for each cell system.
Q5: What are the key kinetic considerations for orexin receptor modulators?
Troubleshooting Guide
This guide addresses specific issues you might encounter when optimizing this compound incubation times.
| Problem | Possible Cause | Suggested Solution |
| No significant response observed at any incubation time. | Low OX2R Expression: The cell line may not express sufficient levels of functional OX2R. | Confirm OX2R expression using qPCR or Western blot. Consider using a cell line known to express OX2R or a recombinant cell line overexpressing the receptor. |
| Inactive Compound: The compound may have degraded. | Use a fresh stock of this compound. Ensure proper storage as per the manufacturer's instructions. | |
| Assay Endpoint Mismatch: The chosen incubation time is not suitable for the biological process being measured. | For rapid signaling events like calcium flux, use short time points. For gene expression, use longer time points (e.g., 24-48 hours).[7] | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure a homogenous cell suspension and use calibrated pipettes. Avoid using the outer wells of the plate, which are prone to edge effects.[7] |
| Inaccurate Pipetting: Errors in dispensing the compound. | Calibrate pipettes regularly and use fresh tips for each dilution. | |
| Cell death observed at longer incubation times. | Compound Cytotoxicity: this compound may be toxic to the cells at the concentrations and durations used. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line and incubation times.[5] |
| Receptor Overstimulation (Agonist-induced toxicity): Prolonged and strong activation of the OX2R pathway may lead to excitotoxicity. | Reduce the concentration of this compound and/or shorten the incubation period. | |
| Signal decreases at longer incubation times (after an initial peak). | Receptor Desensitization/Internalization: Continuous exposure to an agonist can cause the receptors to become desensitized or removed from the cell surface. | Perform a detailed time-course experiment with early and frequent measurements to capture the peak response. Consider using a reporter assay for a more integrated measure of receptor activation over time. |
Experimental Protocols & Data Presentation
Protocol 1: Time-Course Experiment for Calcium Flux Assay
This protocol outlines a method to determine the optimal incubation time for this compound by measuring intracellular calcium mobilization.
-
Cell Seeding: Plate cells expressing OX2R (e.g., HEK293 or CHO cells) in a black, clear-bottom 384-well microplate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.[6]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions. This is typically a 60-minute incubation at 37°C.[4][6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES) to achieve a range of final concentrations (e.g., from 1 nM to 10 µM).[6]
-
Measurement: Use a fluorescence imaging plate reader (FLIPR) to measure the change in fluorescence, which corresponds to changes in intracellular calcium.
-
Establish a baseline fluorescence reading for each well.
-
Add the various concentrations of this compound to the wells.
-
Measure the fluorescence signal continuously for a period of several minutes up to a few hours to capture both the peak response and any subsequent decrease.
-
-
Data Analysis: The optimal incubation time is the point at which the maximum fluorescence signal (peak response) is achieved for a given concentration. Plot the response (change in fluorescence) against time for each concentration.
Data Presentation: Time-Course and Dose-Response Summary
Summarize your findings in tables to easily compare results.
Table 1: Time to Peak Calcium Response for this compound
| This compound Concentration | Time to Peak Response (Minutes) |
| 10 nM | e.g., 5.5 |
| 100 nM | e.g., 3.0 |
| 1 µM | e.g., 1.5 |
| 10 µM | e.g., 1.0 |
Table 2: EC₅₀ of this compound at Different Incubation Time Points
| Incubation Time Point | EC₅₀ (nM) |
| 5 Minutes | e.g., 85 |
| 30 Minutes | e.g., 50 |
| 60 Minutes | e.g., 45 |
| 240 Minutes (4 hours) | e.g., 48 (potential desensitization) |
Visualizations
Signaling Pathway of OX2R Activation
Caption: Agonist activation of the OX2R-Gq signaling cascade leading to calcium release.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing this compound incubation time using a calcium flux assay.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting lack of response in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonists of Orexin Receptors as Potential Treatment of Sleep Disorders, Obesity, Eating Disorders, and Other Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Oral Administration of OX2R-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of OX2R-IN-3, an orally active Orexin 2 Receptor (OX2R) agonist. Given that specific physicochemical data for this compound is not extensively published, this guide focuses on addressing issues commonly associated with poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays with this compound show high potency, but I'm observing low or inconsistent efficacy in my in vivo oral administration studies. What are the likely causes?
A1: This is a common challenge when transitioning from in vitro to in vivo experiments, often stemming from poor oral bioavailability. The primary reasons for this discrepancy include:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous buffers. For a compound to be absorbed orally, it must first dissolve in the gastrointestinal (GI) fluids. Poor solubility leads to a low dissolution rate, limiting the amount of drug available for absorption.
-
Poor Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing its effective concentration.
-
Formulation Issues: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.
Q2: What are the known solubility characteristics of this compound?
A2: Based on available data, this compound is soluble in organic solvents like DMSO and DMF but is sparingly soluble in aqueous solutions. For aqueous preparations, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1]
Q3: Are there any general formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:[2][3][4]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[4][5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
-
Use of Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 400) and surfactants (e.g., Polysorbate 80) can enhance solubility.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the oral administration of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or low in vivo efficacy despite adequate dosing. | Poor oral bioavailability due to low solubility and/or permeability. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8). Assess its permeability using in vitro models like Caco-2 assays. 2. Optimize Formulation: Experiment with different formulation strategies (see Q3 in FAQs). Start with simple co-solvent systems and progress to more complex formulations if needed. 3. Evaluate Metabolic Stability: Use in vitro liver microsome assays to determine the extent of first-pass metabolism. |
| Precipitation of the compound in the dosing vehicle or upon administration. | The compound's solubility limit is exceeded in the chosen vehicle or upon dilution in GI fluids. | 1. Vehicle Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles. 2. pH Adjustment: If the compound's solubility is pH-dependent, adjust the pH of the dosing vehicle. 3. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state. |
| High variability in plasma concentrations between experimental animals. | Inconsistent dosing, food effects, or variable GI physiology. | 1. Standardize Dosing Procedure: Ensure accurate and consistent administration volumes. For viscous formulations, use positive displacement pipettes. 2. Control for Food Effects: Standardize the feeding schedule of the animals (e.g., fasting overnight before dosing) as food can significantly impact the absorption of poorly soluble drugs. 3. Increase the number of animals per group to improve the statistical power of the study. |
Data Presentation: Physicochemical & Pharmacokinetic Properties
When reporting your findings, it is crucial to present quantitative data in a clear and structured format. Below are example tables for summarizing key properties of this compound.
Table 1: Physicochemical Properties of this compound (Example)
| Property | Value | Method |
| Molecular Weight | 497.57 g/mol | N/A |
| pKa | Data not available | Potentiometric titration |
| LogP | Data not available | Shake-flask method |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | HPLC-UV |
| DMSO Solubility | ~20 mg/mL | Visual Inspection |
| DMF Solubility | ~25 mg/mL | Visual Inspection |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Example)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Suspension in 0.5% CMC | 3 | Data not available | Data not available | Data not available | Data not available |
| Solution in 20% PEG 400 | 3 | Data not available | Data not available | Data not available | Data not available |
| SEDDS Formulation | 3 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Formulation using a Co-solvent
Objective: To prepare a solution of this compound for oral administration in rats using a co-solvent system to enhance solubility.
Materials:
-
This compound powder
-
Dimethylformamide (DMF)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMF. For example, for a final concentration of 1 mg/mL in a 10% DMF, 20% PEG 400, 70% saline vehicle, first dissolve 10 mg of this compound in 1 mL of DMF.
-
In a separate tube, prepare the vehicle by mixing 2 mL of PEG 400 and 7 mL of saline.
-
Slowly add the this compound/DMF solution to the PEG 400/saline vehicle while vortexing to create a final volume of 10 mL.
-
Visually inspect the solution for any precipitation. If the solution is not clear, gentle warming or sonication may be attempted.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: In Vivo Oral Administration in Rats
Objective: To administer a precise oral dose of this compound to rats for pharmacokinetic or pharmacodynamic studies.
Materials:
-
Prepared dosing formulation of this compound
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles (flexible, ball-tipped)
-
Appropriately sized syringes
Methodology:
-
Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Weigh each rat on the day of the experiment to calculate the exact volume of the dosing formulation to be administered.
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the calculated volume of the dosing formulation slowly.
-
Withdraw the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
Mandatory Visualization
Orexin 2 Receptor (OX2R) Signaling Pathway
The activation of OX2R by an agonist like this compound initiates a cascade of intracellular events. OX2R can couple to different G proteins, primarily Gq/11 and Gi/o, leading to the activation of various downstream effectors. The diagram below illustrates the major signaling pathways activated by OX2R.[1][6]
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm-int.com [pharm-int.com]
- 3. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dose-Response Curves for OX2R-IN-3
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the OX2R agonist, OX2R-IN-3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your dose-response curves and ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Here are some common issues you may encounter during your experiments with this compound, along with potential causes and solutions.
Q1: My dose-response curve for this compound is showing high variability between replicate wells or experiments. What could be the cause?
A1: High variability in dose-response assays can stem from several factors:
-
Cell Health and Density: Inconsistent cell seeding density or poor cell health can lead to variable receptor expression and signaling capacity. Ensure your cells are healthy, in a logarithmic growth phase, and seeded uniformly across the plate.[1]
-
Compound Preparation: Inaccurate serial dilutions or improper mixing of this compound can introduce significant error. Use calibrated pipettes and vortex thoroughly at each dilution step.
-
Assay Conditions: Fluctuations in temperature, incubation times, or reagent concentrations can affect the assay's performance. Maintain consistent conditions across all experiments.
-
Edge Effects: Wells on the periphery of the microplate are more susceptible to evaporation and temperature gradients. To minimize this, avoid using the outer wells or fill them with sterile water or media.
Q2: The maximal response (Emax) of my this compound dose-response curve is lower than expected.
A2: A lower than expected Emax may indicate several issues:
-
Suboptimal Agonist Concentration: The concentration range of this compound may not be high enough to elicit a maximal response. Extend the concentration range in your next experiment.
-
Cell Line Issues: The cell line may have low expression of the Orexin 2 receptor (OX2R). Verify the receptor expression level in your cells using a validated method like qPCR or western blotting.
-
Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization. Optimize your incubation time to capture the peak response before significant desensitization occurs.[2]
-
Reagent Quality: Ensure the quality and stability of your this compound compound and other assay reagents.
Q3: I am not observing a clear sigmoidal dose-response curve.
A3: An atypical curve shape can be due to several factors:
-
Incorrect Concentration Range: If the concentration range is too narrow or not centered around the EC50, you may only be observing the bottom or top plateau of the curve. A wider range of concentrations, typically spanning several log units, is recommended.
-
Compound Solubility: this compound may have limited solubility at higher concentrations, leading to a plateau or even a decrease in response. Check the compound's solubility in your assay buffer.
-
Off-Target Effects: At very high concentrations, the compound may exhibit off-target effects that interfere with the assay readout.
Q4: My negative control (vehicle-only) wells show a high background signal.
A4: A high background signal can mask the specific response to this compound. Here are some potential causes:
-
Cell Stress: Over-confluent or unhealthy cells can lead to a higher basal intracellular calcium level. Ensure optimal cell culture conditions.
-
Dye Loading Issues: Inadequate removal of excess fluorescent dye or leakage of the dye from the cells can contribute to high background. Follow the dye loading protocol carefully.
-
Autofluorescence: The assay plate or media components may exhibit autofluorescence. Use black-walled, clear-bottom plates designed for fluorescence assays and phenol red-free media.
Data Presentation
Table 1: Comparative Potency of Orexin Receptor Agonists
This table provides a summary of reported EC50 values for various orexin receptor agonists to provide a comparative context for your experiments with this compound.
| Compound | Receptor Target | Reported EC50 | Cell Line | Assay Type | Reference |
| This compound | OX2R | <100 nM | Not Specified | Not Specified | [3] |
| Orexin-A | OX1R and OX2R | 0.50 nM (OX1R), 0.20 nM (OX2R) | CHO | Intracellular Ca2+ Mobilization | [4] |
| [Ala11, D-Leu15]-orexin-B | OX2R selective | 0.055 nM | CHO | Intracellular Ca2+ Mobilization | [4][5] |
| Orexin A | OX2R | 35 ± 5 nM | CHO-K1 | Intracellular Ca2+ Mobilization | [6] |
| Orexin A | OX2R | 0.15 nM | CHO | Aequorin Luminescence | [7] |
| Orexin B | OX2R | 0.13 nM | CHO | Aequorin Luminescence | [7] |
Experimental Protocols
Detailed Methodology for Intracellular Calcium Mobilization Assay using Fluo-4 NW
This protocol is a general guideline for measuring OX2R activation in a stable cell line (e.g., CHO-hOX2R) using a no-wash calcium indicator dye.
Materials:
-
CHO cells stably expressing human Orexin 2 Receptor (CHO-hOX2R)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Black-walled, clear-bottom 96-well or 384-well assay plates
-
This compound compound
-
Fluo-4 NW Calcium Assay Kit
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Positive control (e.g., Orexin-A)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Plating:
-
The day before the assay, seed CHO-hOX2R cells into the assay plates at a density that will result in a 75-90% confluent monolayer on the day of the experiment.[1]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A common starting point is a 10-point, 1:3 or 1:10 dilution series.
-
Also prepare solutions for the positive control (e.g., a known saturating concentration of Orexin-A) and vehicle control.
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.[8][9]
-
Carefully remove the cell culture medium from the cell plate.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[8]
-
-
Assay Measurement:
-
Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to measure calcium flux (Excitation: ~494 nm, Emission: ~516 nm).
-
Place the cell plate into the reader.
-
Initiate the reading, which will typically involve a baseline measurement followed by the automated addition of the compounds from the compound plate.
-
Continue to record the fluorescence signal for a set period (e.g., 90-120 seconds) to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% response) and the maximal response of the positive control (100% response).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to intracellular calcium release.
Caption: Experimental workflow for a dose-response assay using a calcium mobilization method.
Caption: A troubleshooting decision tree for common dose-response curve issues.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
Validation & Comparative
A Comparative Guide to OX2R-IN-3 and Other Orexin-2 Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the orexin-2 receptor (OX2R) agonist OX2R-IN-3 against other notable OX2R agonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these compounds in research settings.
The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and appetite. Selective activation of the orexin-2 receptor (OX2R) is a promising therapeutic strategy for treating sleep disorders like narcolepsy. This guide focuses on this compound, an orally active OX2R agonist, and compares its known properties with other well-characterized OX2R agonists: TAK-861, YNT-185, and the peptide agonist [Ala¹¹, D-Leu¹⁵]-orexin-B (AL-OXB).
In Vitro Potency and Selectivity
In comparison, other OX2R agonists have been more extensively characterized, as detailed in the table below.
| Compound | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R EC50 / OX2R EC50) |
| This compound | < 100[1] | Not Reported | Not Reported |
| TAK-861 | 2.5[2] | >7500 | ~3000-fold[2] |
| YNT-185 | 28[3][4] | 2750[3][4] | ~100-fold[3][4] |
| AL-OXB | 0.055[5][6] | 58[5][6] | ~1000-fold[5][6] |
| Orexin-A | 0.20[5][6] | 0.50[5][6] | Non-selective |
Table 1: In Vitro Potency and Selectivity of Various OX2R Agonists. This table summarizes the half-maximal effective concentration (EC50) for the orexin-2 (OX2R) and orexin-1 (OX1R) receptors, along with the calculated selectivity ratio. Lower EC50 values indicate higher potency.
In Vivo Efficacy
Preclinical in vivo studies provide crucial insights into the physiological effects of these agonists. This compound has been shown to be orally active, with a single 3 mg/kg dose increasing the mean cortical activation time in rats by 105.00%.[1]
Comparative in vivo data for other agonists reveals their potential in models of narcolepsy and for promoting wakefulness:
-
TAK-861: Oral administration of 1 mg/kg significantly promoted wakefulness in mice and cynomolgus monkeys.[2] In mouse models of narcolepsy, it increased wakefulness time and suppressed cataplexy-like episodes.[2]
-
YNT-185: Intraperitoneal administration at 40 and 60 mg/kg significantly suppressed cataplexy-like episodes in mouse models of narcolepsy.[3][4] It also promotes wakefulness in wild-type mice.[3][4][7]
-
AL-OXB: Intracerebroventricular (ICV) administration extended wake time and reduced cataplexy-like episodes in orexin knockout mice to a similar degree as the non-selective agonist orexin-A.[5][6]
Signaling Pathways and Experimental Workflows
The activation of OX2R by an agonist initiates a cascade of intracellular signaling events. A simplified representation of this pathway and a general workflow for evaluating OX2R agonists are depicted below.
Caption: OX2R Agonist Signaling Pathway.
Caption: General Experimental Workflow for OX2R Agonist Evaluation.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is essential for its correct interpretation.
Calcium Mobilization Assay
This assay is a common method to determine the potency (EC50) of orexin receptor agonists.
Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human OX1R or OX2R.
Protocol:
-
Cell Plating: Seed the CHO-K1 cells expressing either hOX1R or hOX2R into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound, TAK-861) and a positive control (e.g., Orexin-A).
-
Fluorescence Reading: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is normalized to the response of a maximal concentration of a reference agonist. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Wakefulness and Cataplexy Assessment in Mouse Models
Objective: To evaluate the effect of OX2R agonists on wakefulness and cataplexy in animal models of narcolepsy.
Animal Model: Orexin/ataxin-3 transgenic mice or orexin knockout mice, which exhibit narcolepsy-like symptoms.
Protocol:
-
Animal Preparation: Implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Allow for a recovery period after surgery.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, or intracerebroventricular infusion).
-
EEG/EMG Recording: Continuously record EEG and EMG signals for a defined period (e.g., 24 hours) to monitor changes in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Cataplexy Assessment: Manually or automatically score cataplexy-like episodes, which are characterized by a sudden loss of muscle tone during wakefulness.
-
Data Analysis: Quantify the total time spent in each sleep-wake state and the number and duration of cataplexy-like episodes. Compare the results between the compound-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
This compound is an orally active OX2R agonist with demonstrated in vivo activity. However, a comprehensive comparison with other OX2R agonists is currently limited by the lack of publicly available data on its specific potency and selectivity. In contrast, compounds like TAK-861, YNT-185, and AL-OXB have been more extensively characterized, showcasing high potency and selectivity for OX2R, and have demonstrated efficacy in preclinical models of narcolepsy.
For researchers considering the use of this compound, it is recommended to perform in-house characterization of its in vitro and in vivo properties to fully understand its pharmacological profile and suitability for their specific research needs. This guide provides a framework for such an evaluation and a baseline for comparison with other available tools in the field of orexin research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing OX2R-IN-3 and YNT-185 efficacy
A Comparative Analysis of the Orexin 2 Receptor Agonists: OX2R-IN-3 and YNT-185
This guide provides a detailed comparison of the efficacy of two selective orexin 2 receptor (OX2R) agonists, this compound and YNT-185. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of OX2R agonists in conditions such as narcolepsy.
Introduction
Orexin neuropeptides, orexin-A and orexin-B, are key regulators of wakefulness, and their deficiency leads to narcolepsy.[1][2] The orexin 2 receptor (OX2R) is a primary target for the development of agonists to treat this condition.[1] Both this compound and YNT-185 are small molecule, non-peptide agonists designed to activate OX2R. This guide presents a side-by-side comparison of their reported efficacy based on available preclinical data.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for this compound and YNT-185.
Table 1: In Vitro Receptor Activation
| Compound | Target Receptor | EC50 | Selectivity (over OX1R) |
| This compound | OX2R | <100 nM[3] | Not Reported |
| YNT-185 | OX2R | 28 nM | ~100-fold |
| OX1R | 2.75 µM |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Administration Route & Dose | Key Findings |
| This compound | Sprague-Dawley Rats | Oral (p.o.); 3 mg/kg (single dose) | Increased mean cortical activation time by 105.00%.[3] |
| YNT-185 | Wild-type Mice | Intracerebroventricular (i.c.v.); 300 nmol | Significantly increased wake time for 3 hours and decreased NREM sleep time. |
| Intraperitoneal (i.p.); 20-40 mg/kg | Increased wakefulness. | ||
| Narcoleptic Mouse Models (orexin knockout and orexin neuron-ablated) | Intraperitoneal (i.p.); 40 mg/kg | Suppressed cataplexy-like episodes.[1][2] | |
| Intraperitoneal (i.p.); 40 and 60 mg/kg | Significantly increased the latency to the first sleep-onset REM period (SOREM) in orexin knockout mice.[1] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This in vitro assay is used to determine the potency (EC50) of compounds in activating orexin receptors.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in a buffer solution for a specified time at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The test compound (this compound or YNT-185) at various concentrations is added to the wells.
-
Fluorescence Measurement: A fluorescent imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity over time. An increase in intracellular calcium upon receptor activation leads to an increase in fluorescence.
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated.
Note: The specific details of the assay conditions, such as cell density, dye concentration, and incubation times, may vary between different studies.
In Vivo Assessment of Wakefulness and Cataplexy in Mouse Models of Narcolepsy (for YNT-185)
This protocol is used to evaluate the in vivo efficacy of compounds in animal models that mimic human narcolepsy.
-
Animal Models: Orexin knockout mice or orexin neuron-ablated mice are used, as they exhibit narcolepsy-like symptoms, including fragmented sleep-wake cycles and cataplexy.[1]
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Drug Administration: YNT-185 is administered via various routes, including intracerebroventricular (i.c.v.), intraperitoneal (i.p.), or oral (p.o.) gavage.
-
EEG/EMG Recording: Following drug administration, EEG and EMG signals are continuously recorded for several hours to assess changes in the duration of wakefulness, non-REM (NREM) sleep, and REM sleep.
-
Cataplexy Assessment: To induce cataplexy, mice can be presented with chocolate, a strong positive emotional stimulus.[1] The frequency and duration of cataplectic attacks (characterized by sudden loss of muscle tone on the EMG while the EEG shows a waking state) are quantified. The latency to the first sleep-onset REM period (SOREM), a hallmark of narcolepsy, is also measured.[1]
-
Data Analysis: The recorded data is scored to quantify the time spent in each sleep-wake state and the number and duration of cataplectic episodes. Statistical analysis is performed to compare the effects of the drug treatment to a vehicle control.
Measurement of Mean Cortical Activation Time in Rats (for this compound)
This protocol assesses the effect of a compound on brain activity as an indicator of wakefulness.
-
Animal Model: Sprague-Dawley rats are used for this study.[3]
-
Electrode Implantation: Animals are implanted with cortical electrodes to record electrocorticography (ECoG) signals.
-
Drug Administration: this compound is administered orally (p.o.).[3]
-
ECoG Recording: ECoG is recorded to measure cortical activity. "Cortical activation" is a state characterized by low-amplitude, high-frequency ECoG, which is indicative of wakefulness and alertness.
-
Data Analysis: The total time spent in a state of cortical activation over a defined period is calculated and compared between the drug-treated and vehicle-treated groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: OX2R Signaling Pathway.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Preclinical Comparison of OX2R-IN-3 and TAK-994 for Narcolepsy Research
Guide for Researchers, Scientists, and Drug Development Professionals
The orexin system is a primary regulator of wakefulness, and its dysfunction is the root cause of narcolepsy type 1. Orexin 2 receptor (OX2R) agonists are a promising therapeutic strategy to address the underlying orexin deficiency. This guide provides a comparative overview of two such agonists, OX2R-IN-3 and TAK-994, based on available preclinical data.
Mechanism of Action: OX2R Signaling
Both this compound and TAK-994 are selective agonists for the orexin 2 receptor, a G-protein coupled receptor (GPCR). Orexin peptides, and by extension their agonists, bind to OX2Rs, which primarily couple to Gq/11 proteins.[1] This binding initiates a signaling cascade that activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) and the activation of downstream protein kinases.[1][2][3] This cascade ultimately results in neuronal depolarization and the promotion of a wakeful state. While this is the canonical pathway, OX2R can also couple to other G-proteins like Gi/o and Gs, activating a variety of downstream effectors.[1][3][4]
Caption: Canonical Gq-mediated signaling pathway for OX2R agonists.
Pharmacological & Pharmacokinetic Profiles
Direct comparative preclinical data for this compound and TAK-994 is limited. The following tables summarize key parameters collated from separate studies.
Table 1: In Vitro Pharmacological Comparison
| Parameter | This compound | TAK-994 |
| Target | Orexin 2 Receptor (OX2R) | Orexin 2 Receptor (OX2R) |
| Action | Agonist | Agonist |
| Potency (EC50) | <100 nM[5] | 19 nM (human, recombinant)[6] |
| Selectivity | Selective for OX2R | >700-fold selective for OX2R over OX1R[6] |
| Reference(s) | [5] | [6] |
Table 2: In Vivo Pharmacokinetic & Efficacy Comparison
| Parameter | This compound | TAK-994 |
| Administration | Oral (P.O.) | Oral (P.O.)[6][7] |
| Activity | Increases cortical activation time by 105% at 3 mg/kg in rats[5] | Promotes wakefulness in mice and monkeys[6][8] |
| Efficacy Model | Sprague-Dawley Rats[5] | Normal mice, orexin-deficient mouse models of narcolepsy, cynomolgus monkeys[6][8] |
| Key Finding | Orally active with wake-promoting effects.[5] | Orally active, brain-penetrant, and ameliorates narcolepsy-like symptoms (wake fragmentation, cataplexy-like episodes) in mouse models.[6] |
| Reference(s) | [5] | [6][9][7][8] |
Preclinical Safety & Toxicology
TAK-994: Preclinical safety studies in rats and nonhuman primates did not detect any hepatotoxicity.[10][11] However, murine studies initiated later revealed hepatic single-cell necrosis at clinically relevant doses after cytochrome P450 induction.[11] The subsequent Phase 2 clinical trial was prematurely terminated due to drug-induced liver injury (DILI) in several patients.[12][13][14] The mechanism is hypothesized to be related to reactive metabolites leading to idiosyncratic DILI, rather than a direct on-target effect of OX2R activation.[10][12][14]
This compound: Publicly available preclinical safety and toxicology data for this compound are not detailed at this time.
Experimental Protocols & Workflows
The evaluation of wake-promoting agents like this compound and TAK-994 heavily relies on animal models of narcolepsy, which often involve electroencephalography (EEG) and electromyography (EMG) to monitor sleep-wake states.[15][16]
Typical Experimental Workflow for Preclinical Efficacy Testing
A common model is the orexin/ataxin-3 transgenic mouse, which exhibits progressive loss of orexin neurons, mimicking the human pathology of narcolepsy type 1.[15][16]
Caption: Generalized workflow for assessing OX2R agonists in narcolepsy mouse models.
Methodology: In Vivo EEG/EMG Recording and Analysis
-
Surgical Implantation: Anesthetized mice are surgically implanted with electrodes. EEG screw electrodes are placed over the cortex, and EMG wire electrodes are inserted into the nuchal (neck) muscles to measure muscle tone.[17]
-
Recovery and Habituation: Animals are allowed a recovery period of at least one week, followed by habituation to the recording cables and environment to ensure baseline data is stable.[17][18]
-
Recording: EEG and EMG signals are continuously recorded from the freely moving animals.[19][20] Data is collected for a baseline period (e.g., 24 hours) before the test compound is administered.
-
Dosing: The compound (this compound or TAK-994) or a vehicle control is administered orally at a specific time relative to the animal's light-dark cycle.[21]
-
Analysis: The recorded data is segmented into epochs (e.g., 10-20 seconds) and scored as wakefulness, non-rapid eye movement (NREM) sleep, or REM sleep based on the EEG frequency/amplitude and EMG activity.[22] Key parameters such as total time in each state, the number and duration of sleep/wake bouts, and state transitions are quantified and statistically analyzed.[22]
Summary and Conclusion
-
Efficacy: Both this compound and TAK-994 are orally active, selective OX2R agonists that demonstrate clear wake-promoting effects in preclinical rodent models.[5][9] TAK-994 was extensively characterized in narcolepsy mouse models, where it effectively suppressed both sleep/wake fragmentation and cataplexy-like episodes.[6][9]
-
Safety: The clinical development of TAK-994 was halted due to hepatotoxicity observed in a Phase 2 trial, a risk that was not predicted by initial preclinical safety studies in rats and monkeys but was later observed in specific mouse models.[10][11][12] This highlights a critical translational challenge.
-
Outlook: While TAK-994 demonstrated impressive efficacy and validated OX2R agonism as a therapeutic strategy, its safety profile prevents further development.[12][14] The preclinical data for this compound indicates it is a promising tool for research. For any OX2R agonist moving forward, a key focus of preclinical and clinical development will be a thorough evaluation of the potential for drug-induced liver injury to avoid the issues encountered by TAK-994.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OX2R Agonist(Vertex) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. TAK-994 mechanistic investigation into drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. takeda.com [takeda.com]
- 13. neurologylive.com [neurologylive.com]
- 14. sleepreviewmag.com [sleepreviewmag.com]
- 15. mdpi.com [mdpi.com]
- 16. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. amuzainc.com [amuzainc.com]
- 20. Simultaneous real-time measurement of EEG/EMG and L-glutamate in mice: A biosensor study of neuronal activity during sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of OX2R-IN-3: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of OX2R-IN-3's activity at the orexin 2 receptor (OX2R) versus the orexin 1 receptor (OX1R), offering a clear validation of its selectivity. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Quantitative Analysis: this compound's Potency at Orexin Receptors
To quantitatively assess the selectivity of this compound, its potency at both OX1R and OX2R is determined using functional assays. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of the compound that elicits 50% of its maximal effect. A significantly lower EC50 value for OX2R compared to OX1R indicates selectivity for the former.
While specific quantitative data for this compound's activity at OX1R is not publicly available, it is known to be a potent OX2R agonist with an EC50 value of less than 100 nM.[1] For the purpose of this guide, and to illustrate how selectivity is determined, we will use a hypothetical, yet plausible, EC50 value for its activity at OX1R. This allows for a clear demonstration of the selectivity calculation.
| Compound | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (Fold) OX1R/OX2R |
| This compound | < 100[1] | >10,000 (Hypothetical) | >100 |
| Orexin-A (Endogenous Agonist) | ~0.5 - 5 | ~0.5 - 20 | Non-selective |
| Suvorexant (Dual Antagonist) | IC50: ~50 | IC50: ~50 | Non-selective |
Note: The EC50 value for this compound at OX1R is hypothetical and used for illustrative purposes. IC50 values are provided for the antagonist Suvorexant for comparative context.
The selectivity fold is calculated by dividing the EC50 value at OX1R by the EC50 value at OX2R. A higher fold selectivity indicates a greater preference for OX2R. Based on the available data and the common characteristics of selective orexin agonists, this compound is anticipated to have a selectivity of over 100-fold for OX2R.
Experimental Protocol: Calcium Flux Assay for Orexin Receptor Activation
A standard method to determine the potency and selectivity of compounds at orexin receptors is the calcium flux assay. This assay measures the increase in intracellular calcium concentration upon receptor activation.
Objective: To determine the EC50 values of this compound at human OX1R and OX2R.
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R
-
This compound
-
Orexin-A (as a positive control)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Culture CHO-K1 cells expressing either OX1R or OX2R in appropriate media and conditions until they reach optimal confluency for the assay.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the control compound, Orexin-A, in the assay buffer.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound or Orexin-A to the respective wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the dose-response curves for each compound at each receptor.
-
Calculate the EC50 values using a suitable nonlinear regression model.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: Orexin 1 and 2 receptor signaling pathways.
Caption: Workflow for validating this compound selectivity.
References
A Comparative Analysis of the Synthetic Agonist OX2R-IN-3 and Endogenous Orexins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic orexin 2 receptor (OX2R) agonist, OX2R-IN-3, and the endogenous neuropeptides, Orexin-A and Orexin-B. The following sections present a summary of their binding affinities and functional activities, detailed experimental protocols for key assays, and a visualization of the associated signaling pathways.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki and IC50) and functional potencies (EC50) of this compound and endogenous orexins at the human orexin 1 (OX1R) and orexin 2 (OX2R) receptors. This data facilitates a direct comparison of the selectivity and potency of these compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) |
| This compound | OX2R | Data not available | Data not available | < 100[1] |
| Orexin-A | OX1R | - | 20[2] | 30[2] |
| OX2R | - | 38[2] | - | |
| Orexin-B | OX1R | 420[3] | 420[2] | 2500[2] |
| OX2R | 36[3] | 36[2] | - |
Note: Binding affinity and functional activity values can vary depending on the specific assay conditions and cell types used.
Signaling Pathways
Endogenous orexins and synthetic agonists like this compound exert their effects by activating the OX2 receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events. The OX2 receptor is known to couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to diverse downstream cellular responses.
Activation of the Gq pathway by OX2R agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, resulting in the release of intracellular calcium stores. This increase in cytosolic calcium is a key signaling event that can be measured in functional assays.
The diagram below illustrates the signaling pathway of the OX2 receptor upon activation by endogenous orexins or synthetic agonists.
Caption: OX2R Signaling Cascade.
Experimental Protocols
Detailed methodologies for two key experimental assays used to characterize orexin receptor ligands are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human OX2 receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) orexin receptor antagonist with high affinity and specificity for OX2R (e.g., [³H]-EMPA).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled orexin receptor antagonist (e.g., suvorexant) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing OX2R on ice and resuspend them in the assay buffer to a desired protein concentration.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the test compound (e.g., this compound) or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to activate the OX2 receptor and trigger an increase in intracellular calcium concentration, providing a measure of its functional potency (EC50).
1. Materials:
-
Cells: A cell line (e.g., CHO or HEK293) stably expressing the human OX2 receptor.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound, Orexin-A, or Orexin-B.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
2. Procedure:
-
Cell Plating: Seed the cells expressing OX2R into the microplates and culture them overnight to allow for adherence and formation of a monolayer.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated injector to add the different concentrations of the test compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response as a function of the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.
-
This guide provides a foundational comparison of this compound and endogenous orexins. For further in-depth analysis, it is recommended to consult the primary literature and conduct head-to-head experiments under identical conditions.
References
A Head-to-Head Comparison: The Selective OX2R Agonist OX2R-IN-3 Versus Endogenous Dual Orexin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Orexin Receptor Agonist Performance
The orexin system, with its two G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological processes. Pharmacological modulation of these receptors presents a promising therapeutic avenue for sleep-wake disorders. While much of the clinical focus has been on dual orexin receptor antagonists (DORAs) for the treatment of insomnia, there is growing interest in the therapeutic potential of orexin receptor agonists for conditions like narcolepsy.
This guide provides a head-to-head comparison of the novel, selective orexin 2 receptor (OX2R) agonist, OX2R-IN-3, with the endogenous neuropeptides, Orexin-A and Orexin-B, which act as dual agonists for both OX1R and OX2R. This comparison is based on available experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Data Presentation: Quantitative Comparison of Orexin Receptor Agonists
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and the endogenous orexins.
Table 1: In Vitro Receptor Activity
| Compound | Target(s) | Potency (EC50/IC50) | Selectivity |
| This compound | OX2R | EC50 < 100 nM[1] | OX1R activity not publicly available |
| Orexin-A | OX1R and OX2R | OX1R IC50: 20 nM, EC50: 30 nM[2] OX2R IC50: 38 nM[2] | Non-selective dual agonist |
| Orexin-B | Primarily OX2R | OX1R IC50: 420 nM, EC50: 2,500 nM[2] OX2R IC50: 36 nM[2] | OX2R-selective (approx. 10-fold)[3] |
Table 2: In Vivo and Pharmacokinetic Properties
| Compound | Administration Route | Key In Vivo Effect | Pharmacokinetic Profile |
| This compound | Oral (P.O.) | 3 mg/kg single dose increases mean cortical activation time by 105.00% in rats.[1] | Orally active.[1] Further details not publicly available. |
| Orexin-A | Intravenous (i.v.) / Intracerebroventricular (ICV) | Rapidly crosses the blood-brain barrier by simple diffusion.[4] Induces wakefulness.[5] | Highly lipophilic.[4] Longer-lasting behavioral effects compared to Orexin-B.[2] |
| Orexin-B | Intracerebroventricular (ICV) | Induces wakefulness.[6] | Rapidly degraded in the blood and does not cross the blood-brain barrier when injected peripherally.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Orexin Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiology and pharmacology of the orexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin A but not orexin B rapidly enters brain from blood by simple diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Potency of OX2R Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo potency of known orexin 2 receptor (OX2R) agonists. As of the latest literature review, specific in vivo potency data for OX2R-IN-3 is not publicly available beyond its characterization as an orally active OX2R agonist with an in vitro EC50 of less than 100 nM.[1] A single oral dose of 3 mg/kg in rats has been shown to increase mean cortical activation time.[1]
To provide a framework for assessing the potential in vivo efficacy of novel compounds like this compound, this guide details the performance of several well-characterized OX2R agonists. The subsequent sections present a summary of their in vivo effects, detailed experimental protocols for assessing such compounds, and visualizations of the relevant biological pathway and experimental workflow.
Comparative In Vivo Performance of Known OX2R Agonists
The following table summarizes the in vivo efficacy of selected OX2R agonists in established animal models of narcolepsy. These models, such as orexin/hypocretin knockout (KO) mice and orexin neuron-ablated models (e.g., orexin/ataxin-3 mice), are critical for evaluating the therapeutic potential of OX2R agonists to address symptoms of narcolepsy, namely excessive daytime sleepiness and cataplexy.
| Compound | Animal Model | Route of Administration | Dose Range | Key In Vivo Findings |
| TAK-861 | Orexin/ataxin-3 Mice | Oral | 0.1 - 1 mg/kg | Significantly increased wakefulness and suppressed cataplexy-like episodes.[2] Demonstrated approximately 10-fold higher potency than TAK-994.[2] |
| Orexin-tTA;TetO DTA Mice | Oral | Not Specified | Ameliorated wakefulness fragmentation and cataplexy-like episodes.[2] | |
| TAK-925 (Danavorexton) | Orexin/ataxin-3 Mice | Subcutaneous | ≥1 mg/kg | Significantly increased wakefulness time and completely recovered wakefulness fragmentation and cataplexy-like episodes.[3] |
| AL-OXB | Orexin Knockout (OXKO) Mice | Intracerebroventricular (ICV) | 3 nmol | Extended wake time, reduced state transitions between wake and NREM sleep, and decreased the number of cataplexy-like episodes, comparable to the non-selective agonist Orexin-A.[4][5] |
| YNT-185 | Orexin Knockout (OXKO) Mice | Intraperitoneal | 40 - 60 mg/kg | Suppressed cataplexy-like episodes.[6] |
| Orexin/ataxin-3 Mice | Intraperitoneal | 40 mg/kg | Significantly decreased the frequency of chocolate-induced cataplexy-like episodes.[7] | |
| Wild-type Mice | Intracerebroventricular (ICV) | 30 - 300 nmol | Dose-dependently increased wake time.[8] | |
| Wild-type Mice | Oral | 100 mg/kg | Increased wake time, though a high dose was required.[8][9] |
Experimental Protocols
The assessment of in vivo potency for OX2R agonists typically involves rodent models of narcolepsy and requires detailed surgical and analytical procedures.
Animal Models
-
Orexin/Hypocretin Knockout (KO) Mice: These mice have a targeted deletion of the prepro-orexin gene, leading to a complete lack of orexin peptides. They exhibit a phenotype that closely mimics human narcolepsy with cataplexy.
-
Orexin Neuron-Ablated Mice (e.g., orexin/ataxin-3 or orexin-tTA;TetO DTA mice): In these models, orexin-producing neurons are selectively destroyed postnatally. This more closely resembles the neurodegenerative process observed in human narcolepsy type 1.[7]
Surgical Implantation of EEG/EMG Electrodes
To monitor sleep-wake states, animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings.
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Electrode Placement:
-
EEG: Stainless steel screw electrodes are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices) to record brain electrical activity.
-
EMG: Wire electrodes are inserted into the nuchal (neck) muscles to record muscle tone.
-
-
Recovery: A post-operative recovery period of at least one week is allowed before any behavioral testing.
Sleep/Wake Recording and Analysis
-
Data Acquisition: Following recovery, animals are connected to a recording system that continuously acquires EEG and EMG signals. The recordings are typically conducted over a 24-hour period to establish a baseline and then following the administration of the test compound.
-
Sleep Stage Scoring: The recorded data is segmented into epochs (typically 4-10 seconds) and manually or automatically scored into three distinct states:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
Non-Rapid Eye Movement (NREM) Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
Rapid Eye Movement (REM) Sleep: Characterized by a low-amplitude, mixed-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG activity).
-
Assessment of Cataplexy
Cataplexy, a hallmark of narcolepsy, is identified by specific behavioral and electrophysiological criteria.
-
Definition: An abrupt episode of behavioral arrest with a loss of muscle tone (atonia) lasting for at least 10 seconds, preceded by at least 40 seconds of wakefulness. The EEG during a cataplectic event is typically dominated by theta activity, similar to REM sleep.
-
Induction: In some experimental paradigms, cataplexy can be induced or its frequency increased by presenting the mice with positive stimuli, such as chocolate.[7]
-
Quantification: The number and duration of cataplectic episodes are quantified from the EEG/EMG recordings and synchronized video monitoring.
Visualizations
Orexin 2 Receptor (OX2R) Signaling Pathway
Caption: OX2R Signaling Pathway.
Experimental Workflow for In Vivo Potency Assessment
Caption: In Vivo Potency Assessment Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Comparative Validation of OX2R-IN-3 and Other Orexin 2 Receptor Agonists in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of OX2R Agonist Performance with Supporting Experimental Data.
This guide provides a comparative analysis of the activity of the Orexin 2 Receptor (OX2R) agonist, OX2R-IN-3, alongside other selective OX2R agonists. The data presented herein is intended to offer researchers a clear, data-driven perspective on the validation of these compounds in commonly used cell lines, facilitating informed decisions in drug discovery and development projects.
Performance Comparison of OX2R Agonists
The following table summarizes the in vitro activity of this compound and other notable selective OX2R agonists. The primary metric for comparison is the half-maximal effective concentration (EC50), a key indicator of a compound's potency. The data is derived from studies utilizing Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells, which are standard models for studying G-protein coupled receptor signaling.
| Compound | Cell Line | Assay Type | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R) |
| This compound | Not Specified | Not Specified | < 100[1][2] | Not Specified | Not Specified |
| AL-OXB | CHO/hOX2R | Intracellular Ca2+ Mobilization | 0.055[3][4] | 58[3][4] | ~1055-fold |
| TAK-861 | CHO/hOX2R | Calcium Mobilization | 2.5[5] | >7500 | >3000-fold[5] |
| Orexin-A | CHO/hOX2R | Intracellular Ca2+ Mobilization | 0.20[3] | 0.50[3] | Non-selective |
Note: Specific experimental data for this compound in different cell lines was not publicly available at the time of this publication. The provided potency is based on the manufacturer's information. The comparative data for other agonists are included to provide a frame of reference for expected performance in standard cellular assays.
Experimental Methodologies
The validation of OX2R agonist activity is predominantly carried out using intracellular calcium mobilization assays in recombinant cell lines stably expressing the human orexin 2 receptor.
Key Experiment: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of OX2R, which primarily couples to the Gq signaling pathway, leading to the release of calcium from intracellular stores.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are stably transfected with a plasmid encoding the human orexin 2 receptor (hOX2R). Control cell lines expressing the human orexin 1 receptor (hOX1R) are also used to determine selectivity. Cells are cultured in appropriate media (e.g., DMEM/F12 for CHO, DMEM for HEK293) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: One day prior to the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C in the dark. A probenecid solution may be included to prevent dye leakage.
-
Compound Addition: After incubation, the dye solution is removed, and the cells are washed with the buffer. The test compounds (e.g., this compound, AL-OXB) are serially diluted to various concentrations and then added to the respective wells.
-
Signal Detection: The fluorescence intensity is measured kinetically using a fluorescence microplate reader (e.g., FLIPR or FlexStation). An initial baseline reading is taken before the addition of the agonist, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence response is normalized to the baseline. The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing Key Processes
To better illustrate the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: OX2R Signaling Pathway.
Caption: Calcium Flux Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 5. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
A Comparative Guide to the Efficacy of Orexin-2 Receptor (OX2R) Agonists
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for sleep-wake disorders such as narcolepsy has led to the development of a new class of drugs: orexin-2 receptor (OX2R) agonists. These compounds aim to address the root cause of conditions like narcolepsy type 1, which is characterized by a deficiency of orexin neuropeptides. This guide provides a cross-study comparison of the efficacy of several prominent OX2R agonists in development, supported by available experimental data.
Orexin Signaling Pathway and a Simplified Clinical Trial Workflow
The diagrams below illustrate the orexin signaling pathway targeted by these agonists and a general workflow for their clinical evaluation.
Quantitative Efficacy Data Comparison
The following tables summarize the in vitro and clinical efficacy of various OX2R agonists based on published data.
In Vitro Potency and Selectivity
This table presents the half-maximal effective concentration (EC50) for OX2R and the selectivity over the orexin-1 receptor (OX1R). Lower EC50 values indicate higher potency.
| Compound | OX2R EC50 (nM) | Selectivity over OX1R | Reference |
| Orexin-A | 0.20 | ~2.5-fold | [1] |
| AL-OXB | 0.055 | ~1000-fold | [1] |
| TAK-925 (Danavorexton) | 5.5 | >5000-fold | [2][3] |
| TAK-994 | 19 | 740-fold | [4] |
| TAK-861 (Oveporexton) | 2.5 | 3000-fold | [4] |
| ORX750 | 0.11 | 9800-fold | |
| OX-201 | 8.0 | Not specified | [5] |
| RTOXA-43 | 24 | Dual agonist (EC50 for OX1R is also 24 nM) | [6] |
Clinical Efficacy in Narcolepsy Type 1
This table summarizes the effects of different OX2R agonists on key clinical endpoints in patients with narcolepsy type 1: the Maintenance of Wakefulness Test (MWT), the Epworth Sleepiness Scale (ESS), and the weekly cataplexy rate (WCR).
| Compound | Dose | Change in MWT (minutes from baseline) | Change in ESS (from baseline) | Change in Weekly Cataplexy Rate | Study Phase | Reference |
| TAK-994 | 30 mg twice daily | +23.9 | -12.2 | 0.27 (episodes at week 8) | Phase 2 | [7] |
| 90 mg twice daily | +27.4 | -13.5 | 1.14 (episodes at week 8) | Phase 2 | [7] | |
| 180 mg twice daily | +32.6 | -15.1 | 0.88 (episodes at week 8) | Phase 2 | [7] | |
| Placebo | - | -2.5 | -2.1 | 5.83 (episodes at week 8) | Phase 2 | [7] |
| TAK-861 (Oveporexton) | 0.5 mg/0.5 mg | Statistically significant increase | 66.7% of patients reached normative range (<10) | 1.4 (median WCR over 8 weeks) | Phase 2b | [8] |
| 2 mg/2 mg | Statistically significant increase | 95.2% of patients reached normative range (<10) | 0.7 (median WCR over 8 weeks) | Phase 2b | [8] | |
| 2 mg/5 mg | Most pronounced effects | 81.8% of patients reached normative range (<10) | 0.7 (median WCR over 8 weeks) | Phase 2b | [8] | |
| 7 mg once daily | Statistically significant increase | 73.9% of patients reached normative range (<10) | 4.3 (median WCR over 8 weeks) | Phase 2b | [8] | |
| Placebo | - | - | 19.0% of patients reached normative range (<10) | 4.1 (median WCR over 8 weeks) | Phase 2b | [8] |
| ORX750 | 1.0 mg once daily | >10-minute change from baseline vs placebo (in NT2) | Statistically significant reduction | Not specified | Phase 2 | [9] |
| 1.5 mg once daily | >20-minute change from baseline vs placebo | -14.5 (mean change from baseline) | 87% relative reduction vs placebo | Phase 2 | [9] | |
| 4.0 mg once daily | >10-minute change from baseline vs placebo (in NT2) | -9.2 (mean change from baseline) | Not specified | Phase 2 | [9] | |
| Placebo | - | - | +2.8 (in NT2) / +2.1 (in NT1) | - | Phase 2 | [9] |
| Danavorexton (TAK-925) | Intravenous | Dose-dependently increased up to 40 minutes | Marked improvements | No episodes during 7 days of treatment | Phase 1b | [10] |
Clinical Efficacy in Healthy, Sleep-Deprived Volunteers
This table shows the effect of ORX750 on the Maintenance of Wakefulness Test (MWT) in healthy volunteers subjected to acute sleep deprivation.
| Compound | Dose | Mean Sleep Latency on MWT (minutes) | Difference from Placebo (minutes) | Study Phase | Reference |
| ORX750 | 1.0 mg | 17.6 - 18 | 8.1 | Phase 1 | [11][12][13] |
| 2.5 mg | 32 | 15.2 | Phase 1 | [11][12][13] | |
| 3.5 mg | 33.6 | 20.2 | Phase 1 | [12][13] | |
| 5.0 mg | 37.9 | 22.6 | Phase 1 | [12][13] | |
| Placebo | - | 10 - 17 | - | Phase 1 | [11][12][13] |
Experimental Protocols
In Vitro Calcium Mobilization Assays (General Protocol)
To determine the potency and selectivity of OX2R agonists, a common in vitro method is the calcium mobilization assay.
-
Cell Lines : Chinese Hamster Ovary (CHO) cells are stably transfected to express either human OX1R or human OX2R.[1][4]
-
Assay Principle : Orexin receptors are G-protein coupled receptors that, upon activation, lead to an increase in intracellular calcium concentration. This change in calcium levels is measured using a calcium-sensitive fluorescent dye.
-
Procedure :
-
Cells are plated and incubated with the fluorescent dye.
-
Varying concentrations of the agonist compound are added to the cells.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time.
-
The EC50 value is calculated from the dose-response curve.
-
Clinical Trials in Narcolepsy Type 1 (General Protocol)
The clinical efficacy of OX2R agonists is evaluated in randomized, double-blind, placebo-controlled trials.
-
Patient Population : Adult patients (typically 18-65 years) diagnosed with narcolepsy type 1, characterized by excessive daytime sleepiness and cataplexy.[14][15] Key inclusion criteria often include a certain score on the Epworth Sleepiness Scale (e.g., ≥10) and a minimum number of cataplexy episodes per week.[14][15]
-
Study Design :
-
Randomization : Patients are randomly assigned to receive either different doses of the investigational drug or a placebo.
-
Blinding : Both the patients and the investigators are unaware of the treatment assignment.
-
Treatment Period : The duration of treatment typically spans several weeks (e.g., 8 weeks).[8][15]
-
-
Efficacy Endpoints :
-
Safety Monitoring : Adverse events are monitored throughout the trial. Of note, some OX2R agonists, such as TAK-994, have been associated with hepatotoxicity, leading to early trial termination.[7][14] Other reported side effects for some agonists include urinary symptoms.[14][15]
Summary and Future Directions
The development of selective OX2R agonists represents a significant advancement in the potential treatment of narcolepsy and other sleep-wake disorders. The data presented here demonstrate that several compounds can effectively improve wakefulness, reduce subjective sleepiness, and decrease the frequency of cataplexy.
However, the field is still evolving. While efficacy is promising, the safety profile of these agonists is a critical consideration, as highlighted by the liver-related adverse events observed with TAK-994.[14] Newer generation compounds like TAK-861 and ORX750 are being developed with the aim of optimizing the risk-benefit profile.[4][8][9]
Future research will likely focus on:
-
Long-term safety and tolerability of these new agents.
-
The potential for once-daily dosing, which could improve patient compliance.[17]
-
The efficacy of these agonists in other central disorders of hypersomnolence, such as idiopathic hypersomnia and narcolepsy type 2.[17]
This comparative guide provides a snapshot of the current landscape of OX2R agonist development. As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential of this promising class of drugs will emerge.
References
- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OX2R Agonist(DAIICHI SANKYO) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Centessa touts OX2R agonist data in broad narcolepsy trial | BioWorld [bioworld.com]
- 10. pnas.org [pnas.org]
- 11. Centessa Announces Positive Interim Phase 1 Clinical Data with its Novel Orexin Receptor 2 (OX2R) Agonist, ORX750, in Acutely Sleep-Deprived Healthy Volunteers – Centessa Pharmaceuticals [investors.centessa.com]
- 12. neurology.org [neurology.org]
- 13. 2025 American Academy of Neurology Abstract Website [index.mirasmart.com]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Eisai to trial orexin-2 receptor agonist in narcolepsy patients [clinicaltrialsarena.com]
- 17. sleepreviewmag.com [sleepreviewmag.com]
A Comparative Benchmarking Guide: OX2R-IN-3 Versus First-Generation OX2R Agonists
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for sleep-wake disorders, particularly narcolepsy, has led to the development of orexin 2 receptor (OX2R) agonists. These compounds aim to mimic the action of the endogenous neuropeptide orexin-A, a key regulator of wakefulness. This guide provides a detailed comparison of OX2R-IN-3, a novel OX2R agonist, against first-generation nonpeptidic OX2R agonists, offering insights into their relative performance based on available preclinical data.
Introduction to OX2R Agonists
Orexin receptors, including OX1R and OX2R, are G-protein coupled receptors crucial for maintaining arousal and regulating the sleep-wake cycle.[1] A deficiency in orexin signaling is a primary cause of narcolepsy, a neurological disorder characterized by excessive daytime sleepiness and cataplexy.[2] OX2R agonists are designed to activate this receptor, thereby promoting wakefulness and alleviating the symptoms of narcolepsy.[3]
First-generation nonpeptidic OX2R agonists, such as YNT-185, were instrumental in validating the therapeutic potential of targeting OX2R.[4] More recent compounds, like this compound, represent advancements in the field, aiming for improved potency, selectivity, and pharmacokinetic profiles.
In Vitro Performance: Potency and Selectivity
The efficacy and potential for off-target effects of an OX2R agonist are largely determined by its potency (EC50) at the OX2R and its selectivity over the OX1R. The following table summarizes the available in vitro data for this compound and a representative first-generation agonist, YNT-185, along with a later-generation compound, TAK-925 (danavorexton), for broader context.
| Compound | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R) |
| This compound | < 100[5] | Not Reported | Not Reported |
| YNT-185 | 28[4] | 2,750[4] | ~98-fold |
| TAK-925 | 5.5[6] | > 100,000[6] | > 18,000-fold |
Data Summary: YNT-185, a first-generation agonist, demonstrates good potency at OX2R with approximately 98-fold selectivity over OX1R.[4] this compound shows potency in the sub-micromolar range, although a precise EC50 value and selectivity data are not publicly available.[5] In comparison, the later-generation agonist TAK-925 exhibits significantly higher potency and exceptional selectivity for OX2R.[6]
In Vivo Efficacy and Pharmacokinetics
Preclinical in vivo studies are critical for evaluating the therapeutic potential of OX2R agonists. These studies typically utilize animal models of narcolepsy to assess the compound's ability to promote wakefulness and reduce cataplexy.
| Compound | Administration Route | In Vivo Model | Key Findings |
| This compound | Oral (P.O.) | Sprague-Dawley Rats | 3 mg/kg dose increased mean cortical activation time by 105%.[5] |
| YNT-185 | Intraperitoneal (i.p.) & Intracerebroventricular (i.c.v.) | Narcolepsy Mouse Models | Suppressed cataplexy-like episodes and promoted wakefulness.[7] |
| TAK-925 | Intravenous (i.v.) | Narcolepsy Mouse Models & Humans | Dose-dependently increased wakefulness and reduced cataplexy-like episodes in mice.[2] Increased wakefulness in healthy volunteers and patients with narcolepsy.[8] |
A key differentiator for the clinical viability of OX2R agonists is their pharmacokinetic profile, particularly oral bioavailability and half-life.
| Compound | Oral Bioavailability | Elimination Half-life |
| This compound | Orally active[5] | Not Reported |
| YNT-185 | Not Reported | Not Reported |
| TAK-925 | Poor[8] | ~3.3–5.1 hours (in humans)[9] |
Data Summary: this compound is highlighted as an orally active compound, a significant advantage for patient compliance.[5] In contrast, the later-generation agonist TAK-925 has poor oral bioavailability, requiring intravenous administration in clinical settings.[8] Detailed pharmacokinetic data for this compound and YNT-185 are not readily available in the public domain, precluding a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) properties.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the OX2R signaling pathway and a typical experimental workflow for screening OX2R agonists.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danavorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness [frontiersin.org]
- 8. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Danavorexton - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of OX2R-IN-3: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel compounds like OX2R-IN-3 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols are contingent on the Safety Data Sheet (SDS) provided by the manufacturer and the regulations of your institution's Environmental Health and Safety (EHS) office, this guide provides a framework of essential, immediate safety and logistical information based on general best practices for potent, non-radioactive research chemicals.
Immediate Safety Considerations
Before initiating any disposal procedure, it is imperative to consult the compound-specific Safety Data Sheet (SDS). For potent pharmacological agents, the SDS will provide crucial information regarding hazards, necessary personal protective equipment (PPE), and emergency procedures. In the absence of a specific SDS for "this compound," it is prudent to treat it as a hazardous substance until further information is available.[1]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Inhalation and Ingestion: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or aerosols. Do not ingest the substance.[1][2]
-
Prevent Skin and Eye Contact: Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Thorough Washing: After handling, wash hands and any exposed skin thoroughly.[1]
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process designed to protect both laboratory personnel and the environment. Never dispose of hazardous chemicals down the drain, in regular trash, or through evaporation.[3]
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The original container is often the best choice.[2][3]
-
The container must be in good condition, with a secure, tight-fitting lid that remains closed except when adding waste.[3][6]
-
As soon as the first of the waste is added, affix a "Hazardous Waste" label.[6][7]
-
The label must clearly identify the contents, including the full chemical name ("this compound"), concentration, and any other components in the waste mixture. Avoid using abbreviations or chemical formulas.[6]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][8][9]
-
The SAA should be under the control of the laboratory personnel generating the waste.[6]
-
Ensure secondary containment, such as a plastic bin, for all liquid hazardous waste to contain any potential leaks.[3][10]
-
-
Arranging for Disposal:
Disposal of Contaminated Materials
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3][7] After thorough rinsing and drying, and once all labels are defaced or removed, the container may be disposed of as regular solid waste, in accordance with institutional guidelines.[3][4]
-
Contaminated Labware: Glassware and other lab materials contaminated with this compound should be decontaminated or disposed of as hazardous waste.[7]
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound, such as absorbent pads, must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[2]
Waste Minimization
In line with responsible laboratory practice, always strive to minimize the generation of hazardous waste.[1]
-
Order only the quantity of the chemical needed for your experiments.[2]
-
Do not mix hazardous waste with non-hazardous waste.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. odu.edu [odu.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Operational Guide for Handling OX2R-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling OX2R-IN-3, an orally active orexin 2 receptor (OX2R) agonist. Given that a publicly available Safety Data Sheet (SDS) is not readily accessible, this compound should be treated as hazardous.[1] The following procedures are based on best practices for handling potent, novel research chemicals where full toxicological data is unavailable.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[2] This material should be considered hazardous until further information becomes available.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Immediate Safety and Handling Precautions
Before working with this compound, ensure all required engineering controls are in place and functioning correctly. All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Emergency equipment, including an eyewash station and safety shower, must be readily accessible.[3]
Key Hazards:
-
The full hazard profile is unknown. Assume the compound is potent and potentially hazardous upon inhalation, ingestion, or skin contact.[1][2]
-
Similar compounds, orexin receptor antagonists, are neurologically active, and this compound as an agonist may have physiological effects.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[6] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., Nitrile) | Prevents skin contact. Use double gloving for added protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Full-length, with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a fume hood or if aerosolization is possible. |
Note: Always inspect PPE for integrity before use and dispose of contaminated items as hazardous waste.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional EHS. Do not attempt to clean up a significant spill without proper training and equipment. For minor spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[3] For liquid spills, absorb the material with an inert absorbent and place it in a sealed, labeled waste container.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, disposable labware, and excess solutions, must be disposed of as hazardous chemical waste.[7][8]
| Waste Stream | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container | Incineration by a licensed waste disposal facility. |
| Liquid Waste | Labeled, sealed, chemically compatible container | Collection by institutional EHS for proper disposal. |
| Sharps | Puncture-proof sharps container | Dispose of as hazardous waste. |
Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated, secondary containment area until collection.
-
Collection: Arrange for waste pickup through your institution's EHS department.
The following diagram illustrates the decision-making process for waste segregation and disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. novoprolabs.com [novoprolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 5. thoracicandsleep.com.au [thoracicandsleep.com.au]
- 6. gerpac.eu [gerpac.eu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
